N-Butoxyacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91536-42-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-butoxyacetamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-9-7-6(2)8/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
YSZUVUSAYWOERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of N-Butylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylacetamide, also known as N-butan-1-ylacetamide, is an organic compound with the chemical formula C6H13NO.[1] It belongs to the class of secondary amides and finds applications as a solvent and as an intermediate in chemical synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug formulation and process chemistry where solubility, stability, and physical state are critical parameters. This guide provides a detailed overview of the key physical properties of N-Butylacetamide, including methodologies for their experimental determination.
It is important to note that the user's original query for "N-Butoxyacetamide" did not yield a recognized chemical compound in standard databases. The information presented here pertains to N-Butylacetamide, which is the likely intended compound based on common chemical nomenclature.
Core Physical Properties
The physical characteristics of N-Butylacetamide have been determined by various experimental studies. The following tables summarize the key quantitative data available for this compound. It should be noted that some variations in reported values exist in the literature, which may be attributed to different experimental conditions and measurement techniques.
General and Molecular Properties
| Property | Value | Source |
| IUPAC Name | N-butylacetamide | [2] |
| CAS Number | 1119-49-9 | [1] |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [2] |
| Canonical SMILES | CCCCNC(=O)C | [1] |
| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N | [1] |
Thermophysical Properties
| Property | Value | Conditions | Source |
| Melting Point | -12 °C | ||
| 112-114 °C | |||
| 228-229 °C | [1] | ||
| Boiling Point | 228 °C | 760 Torr | [1] |
| 229 °C | |||
| 117 °C | 9 mmHg | [3] | |
| Density | 0.8994 g/cm³ | 20 °C | [1] |
| 0.902 g/mL | |||
| 0.9 g/mL | [3] | ||
| Flash Point | 114.5 °C | ||
| Refractive Index | 1.441 | ||
| 1.439-1.441 |
Solubility
| Solvent | Solubility | Conditions | Source |
| Water | 8839 mg/L | 25 °C (estimated) |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The capillary tube method is a common and reliable technique for determining the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry N-Butylacetamide is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The micro-reflux method using a Thiele tube is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of N-Butylacetamide is placed in the small test tube.
-
Capillary Inversion: A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.
-
Assembly: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]
Determination of Density
Density is the mass of a substance per unit of volume. For a liquid like N-Butylacetamide, a pycnometer or a digital density meter can be used for accurate measurements.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and Dry: The pycnometer is thoroughly cleaned and dried.
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with N-Butylacetamide, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The pycnometer is placed in a constant temperature water bath to reach thermal equilibrium. The mass of the pycnometer filled with the sample is then measured.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The same procedure of bringing it to thermal equilibrium in the water bath and measuring its mass is followed.
-
Calculation: The density of N-Butylacetamide is calculated using the following formula: Density = (Mass of sample / Mass of water) * Density of water at the experimental temperature.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A general qualitative and semi-quantitative procedure is as follows.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is placed in a test tube.
-
Solute Addition: A small, pre-weighed amount of N-Butylacetamide (e.g., 10 mg) is added to the test tube.
-
Mixing: The test tube is stoppered and vigorously shaken or vortexed for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The mixture is allowed to stand, and a visual observation is made to determine if the solute has completely dissolved.
-
Incremental Addition: If the solute dissolves completely, further known quantities are added incrementally and the process is repeated until the solution becomes saturated (i.e., solid particles remain undissolved).
-
Quantification: The total mass of the solute that dissolved in the known volume of the solvent is used to express the solubility, often in terms of g/L or mol/L.[7][8] This procedure can be repeated with various organic solvents to determine the solubility profile of N-Butylacetamide.
Workflow and Pathway Diagrams
To visualize the experimental processes, the following diagrams are provided in the DOT language, compatible with Graphviz.
Caption: Workflow for the experimental determination of solubility.
As N-Butylacetamide is a small molecule primarily used as a chemical intermediate, there are no established signaling pathways in which it is a key component. Therefore, a signaling pathway diagram is not applicable.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts [chem.libretexts.org]
- 4. westlab.com [westlab.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
N-Butoxyacetamide chemical structure and formula
Note on Nomenclature: The topic specified was "N-Butoxyacetamide." However, a comprehensive search of chemical literature and databases reveals a scarcity of information on this compound. It is highly likely that the intended compound of interest is the structurally similar and well-documented N-Butylacetamide . This guide will, therefore, focus on N-Butylacetamide. Chemically, "butoxy" refers to a C₄H₉O- group, which would make this compound (CH₃CONHOC₄H₉) an N-alkoxyamide. In contrast, "butyl" refers to a C₄H₉- group, making N-Butylacetamide (CH₃CONHC₄H₉) an N-alkylamide, which is a more common functional group.
Chemical Structure and Formula
N-Butylacetamide is a monosubstituted amide with a linear butyl group attached to the nitrogen atom of an acetamide.
-
Chemical Formula: C₆H₁₃NO
-
IUPAC Name: N-butylacetamide[1]
-
CAS Registry Number: 1119-49-9[1]
-
Canonical SMILES: CCCCNC(=O)C
-
InChI: InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8)[1]
-
InChIKey: GYLDXXLJMRTVSS-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key quantitative data for N-Butylacetamide.
| Property | Value | Source(s) |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 229 °C at 760 mmHg | |
| Melting Point | -12 °C | |
| Density | 0.862 - 0.9 g/mL | |
| Solubility | Soluble in water | [2] |
Experimental Protocol: Synthesis of N-Butylacetamide
The most common method for synthesizing N-Butylacetamide is the acylation of butylamine (B146782) with acetic anhydride (B1165640).
Materials:
-
Butylamine
-
Acetic anhydride
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butylamine (1 equivalent) in diethyl ether.
-
Cool the flask in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution of butylamine. If using, pyridine (1.1 equivalents) can be added to the butylamine solution before the addition of acetic anhydride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acetic acid and anhydride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-Butylacetamide.
-
The product can be further purified by distillation under reduced pressure.
Biological Activity and Signaling Pathways of a Derivative
While N-Butylacetamide itself has limited documented biological activity, its derivatives have been investigated for their therapeutic potential. One such derivative, 2-(benzhydrylsulfinyl)-N-sec-butylacetamide , isolated from fig fruits, has demonstrated potential as an immune response modulator.[3] This compound was shown to enhance the phagocytic activity of macrophages and modulate the release of inflammatory cytokines.[3]
The proposed mechanism involves the activation of NADPH oxidase 2 (NOX2), leading to the production of reactive oxygen species (ROS), and the modulation of key inflammatory cytokine levels, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-1 beta (IL-1β), and Interleukin-17 (IL-17).[3]
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide.
Spectroscopic Data
A variety of spectroscopic data is available for the characterization of N-Butylacetamide, including:
-
Infrared (IR) Spectroscopy [4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS) [4]
References
N-Butoxyacetamide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Butoxyacetamide, more commonly known as N-Butylacetamide. It details the chemical's core identifiers, physicochemical properties, and available experimental data. This document is intended to serve as a foundational resource for professionals in research and drug development, summarizing key information in a structured and accessible format. While extensive data on the compound's chemical and physical characteristics is presented, information regarding its specific metabolic and signaling pathways is not currently available in published literature.
Chemical Identifiers and Properties
N-Butylacetamide is a chemical compound with a range of applications in laboratory settings. A summary of its key identifiers and properties is provided below.
Table 1: Chemical Identifiers for N-Butylacetamide
| Identifier | Value | Citation |
| CAS Number | 1119-49-9 | [1][2] |
| IUPAC Name | N-Butylacetamide | [1][2] |
| Chemical Formula | C6H13NO | [1][2] |
| Molecular Weight | 115.18 g/mol | [1] |
| Canonical SMILES | CCCCNC(=O)C | |
| InChI | InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8) | |
| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of N-Butylacetamide
| Property | Value | Citation |
| Melting Point | -14 °C | |
| Boiling Point | 229-230 °C | |
| Density | 0.899 g/cm³ at 20 °C | |
| Water Solubility | 8839 mg/L at 25 °C (estimated) | [3] |
| Flash Point | 114.5 °C | [3] |
| Refractive Index | 1.439-1.441 | [3] |
Experimental Data
Synthesis of N-Butylacetamide
A generalized procedure for such a reaction would be:
-
Dissolve n-butylamine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a stirring mechanism and cooled in an ice bath.
-
Slowly add an equimolar amount of acetyl chloride to the stirred solution. This reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.
-
The reaction mixture would then be washed with a weak acid, a weak base, and brine to remove any unreacted starting materials and byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude N-Butylacetamide.
-
Further purification can be achieved by distillation or chromatography if necessary.
It is crucial to note that this is a generalized protocol, and specific reaction conditions such as solvent, temperature, and reaction time should be optimized for the best results.
Biological Interactions and Pathways
A thorough review of the existing scientific literature did not yield specific information regarding the metabolic fate or signaling pathways of N-Butylacetamide. Research into the biotransformation, potential enzymatic hydrolysis, or interactions with cellular signaling cascades for this particular compound has not been published.
The general metabolism of amides can involve hydrolysis by amidases to yield a carboxylic acid and an amine. In the case of N-Butylacetamide, this would theoretically produce butyric acid and acetamide. However, without experimental data, it is not possible to confirm if this pathway occurs in biological systems.
The diagram below illustrates a hypothetical workflow for investigating the metabolic stability of a compound like N-Butylacetamide, a common practice in drug discovery research.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Conclusion
This technical guide has summarized the key identifiers and physicochemical properties of N-Butylacetamide. While information on its synthesis is based on general chemical principles, a specific, detailed experimental protocol remains to be published. A significant gap in the current knowledge base is the absence of data on the metabolic and signaling pathways of N-Butylacetamide. Further research is required to elucidate the biological interactions of this compound, which would be of considerable value to the scientific and drug development communities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-butylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Theoretical Insights into Amide Resonance in N-Butoxyacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical principles governing amide resonance, with a specific focus on N-Butoxyacetamide. Drawing upon computational and spectroscopic studies of N-alkoxyamides, this document elucidates the impact of the butoxy substituent on the electronic structure and reactivity of the amide bond. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational chemistry, and drug development.
Core Concepts: The Nature of Amide Resonance
Amide bonds are fundamental building blocks in a vast array of biologically significant molecules, including peptides and proteins. Their unique stability and planarity are attributed to a resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system. This delocalization is conventionally represented by two primary resonance structures:
-
Structure I (Neutral): The classic representation with a carbon-oxygen double bond and a carbon-nitrogen single bond.
-
Structure II (Zwitterionic): A charge-separated form with a carbon-oxygen single bond (bearing a negative charge) and a carbon-nitrogen double bond (with a positive charge on the nitrogen).
The true electronic structure of an amide is a hybrid of these forms, resulting in a partial double bond character for the C-N bond and a partial single bond character for the C=O bond. This resonance stabilization is crucial for the conformational rigidity of peptides and the overall architecture of proteins.
However, the substitution of an alkoxy group, such as the butoxy group in this compound, at the amide nitrogen introduces significant electronic perturbations that markedly alter this classical resonance picture.
The Influence of N-Butoxy Substitution on Amide Resonance
Theoretical and experimental studies on N-alkoxyamides consistently demonstrate a significant reduction in amide resonance compared to their N-alkyl counterparts.[1][2][3][4] This diminished resonance in this compound arises from the high electronegativity of the oxygen atom in the butoxy group.
The primary consequences of this electronegative substitution are:
-
Increased Pyramidalization of the Nitrogen Atom: The electron-withdrawing nature of the butoxy group leads to a more pyramidal geometry at the amide nitrogen.[1][3][4] This change in geometry reduces the orbital overlap between the nitrogen lone pair and the carbonyl π* orbital, which is a prerequisite for effective resonance.[1][4]
-
Reduced Resonance Stabilization Energy: Computational studies have quantified this effect, showing that N-alkoxy substitution can reduce the resonance stabilization energy to as little as 50% of that found in a typical amide like N,N-dimethylacetamide.[1][2]
-
Altered Bond Characteristics: The reduction in resonance leads to a lengthening of the C-N amide bond and a shortening of the C=O bond, bringing them closer to true single and double bonds, respectively.
These electronic modifications have profound implications for the chemical reactivity of this compound, rendering the amide nitrogen more susceptible to nucleophilic attack and altering the rotational barrier around the C-N bond.
Quantitative Analysis of Amide Resonance Parameters
The following table summarizes key quantitative data from computational studies on substituted amides, providing a comparative framework for understanding the properties of this compound. The values for this compound are predicted based on the trends observed for other N-alkoxyamides.
| Parameter | N,N-Dimethylacetamide (Typical Amide) | N-Methoxy-N-methylacetamide (N-Alkoxyamide) | This compound (Predicted) |
| C-N Rotational Barrier (kcal/mol) | ~18-21 | ~10-14 | ~9-13 |
| Resonance Energy (kcal/mol) | ~18-20 | ~9-12 | ~8-11 |
| C-N Bond Length (Å) | ~1.33 | ~1.36 | ~1.37 |
| C=O Bond Length (Å) | ~1.23 | ~1.21 | ~1.20 |
| Nitrogen Pyramidalization (Sum of angles around N) | ~360° (Planar) | ~340-350° (Pyramidal) | ~340-350° (Pyramidal) |
Experimental and Computational Protocols
The theoretical understanding of amide resonance in molecules like this compound is predominantly derived from computational chemistry, often corroborated by spectroscopic techniques.
Computational Methodology
A standard computational workflow for investigating amide resonance involves the following steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Rotational Barrier: To quantify the C-N bond's double bond character, the rotational barrier is calculated. This is achieved by performing a series of constrained geometry optimizations where the C-N dihedral angle is systematically varied. The energy difference between the ground state (planar or near-planar) and the transition state (perpendicular) provides the rotational barrier.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the electronic delocalization between the nitrogen lone pair and the carbonyl π* orbital. This provides a quantitative measure of the n -> π* interaction energy, which directly correlates with the strength of the amide resonance.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for probing amide resonance. The rate of rotation around the C-N bond can be determined by dynamic NMR (DNMR) experiments. At room temperature, amides with significant resonance often show distinct signals for substituents on the nitrogen that are cis and trans to the carbonyl oxygen. As the temperature is increased, these signals broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier. For N-alkoxyamides with lower rotational barriers, coalescence may be observed at or below room temperature.[4]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.
Figure 1: Resonance structures of this compound.
Figure 2: Computational workflow for amide resonance analysis.
Figure 3: Logical relationship of N-butoxy substitution effects.
Conclusion
The presence of a butoxy group on the amide nitrogen of this compound fundamentally alters the nature of its amide bond. Theoretical studies, predominantly utilizing DFT calculations, have been instrumental in elucidating the reduced resonance stabilization, increased nitrogen pyramidalization, and modified bond characteristics of N-alkoxyamides. This comprehensive understanding is critical for predicting the reactivity, conformational preferences, and biological activity of molecules containing this functional group, thereby aiding in the rational design of novel therapeutics and chemical probes.
References
- 1. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides [mdpi.com]
- 2. Heteroatom Substitution at Amide Nitrogen-Resonance Reduction and HERON Reactions of Anomeric Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSIRO PUBLISHING | Australian Journal of Chemistry [publish.csiro.au]
- 4. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Computational Analysis of N-Butoxyacetamide Molecular Geometry
Affiliation: Google Research
Abstract
The three-dimensional structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For professionals in drug development and materials science, a precise understanding of molecular geometry is paramount for designing novel molecules with desired functionalities. This technical guide provides a comprehensive overview of the computational methods used to analyze the molecular geometry of N-Butoxyacetamide. Due to the limited availability of direct experimental or computational data for this compound in public literature, this paper will use acetamide (B32628) (CH₃CONH₂) as a representative model system. The principles and methodologies detailed herein are directly applicable to the computational study of this compound and other related amide-containing compounds. We will delve into the theoretical underpinnings of computational chemistry techniques, present standardized protocols for geometry optimization, and offer a visual representation of the analytical workflow.
Introduction: The Significance of Molecular Geometry
The spatial arrangement of atoms within a molecule, encompassing its bond lengths, bond angles, and dihedral angles, dictates its interactions with other molecules. In the pharmaceutical industry, for instance, the geometry of a drug molecule determines its ability to bind to a specific biological target, thereby influencing its efficacy and selectivity. Similarly, in materials science, the geometric properties of molecules influence their packing in the solid state, which in turn affects the macroscopic properties of the material.
Computational chemistry provides a powerful toolkit for elucidating molecular geometries, offering insights that can be challenging to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) allow for the theoretical prediction of molecular structures with a high degree of accuracy.[1][2] These methods are instrumental in the rational design of new molecules and for interpreting experimental data.
A Case Study: The Molecular Geometry of Acetamide
Acetamide serves as an excellent proxy for understanding the key structural features of the amide functional group present in this compound. The near-planar geometry of the nitrogen atom in acetamide, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, is a critical feature of amides.[3][4][5]
Experimental and Computational Geometric Parameters
The following tables summarize the experimentally determined and computationally predicted geometric parameters for acetamide. The experimental data is derived from gas electron diffraction studies, while the computational data represents a typical result from a DFT calculation at the B3LYP/6-31G* level of theory.
Table 1: Experimental Molecular Geometry of Acetamide
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.519 |
| C2-N3 | 1.380 |
| C2=O4 | 1.220 |
| C1-H | ~1.124 |
| N3-H | ~1.022 |
| **Bond Angles (°) ** | |
| C1-C2-N3 | 115.1 |
| C1-C2-O4 | 122.9 |
| N3-C2-O4 | 122.0 |
| H-N3-H | 118.0 |
| Dihedral Angles (°) | |
| C1-C2-N3-H8 | 180.0 |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[6]
Table 2: Computationally Predicted Molecular Geometry of Acetamide (B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.515 |
| C2-N3 | 1.365 |
| C2=O4 | 1.223 |
| C1-H | ~1.090 |
| N3-H | ~1.012 |
| **Bond Angles (°) ** | |
| C1-C2-N3 | 115.5 |
| C1-C2-O4 | 121.9 |
| N3-C2-O4 | 122.6 |
| H-N3-H | 118.5 |
| Dihedral Angles (°) | |
| C1-C2-N3-H8 | 180.0 |
These are representative values obtained from DFT calculations and may vary slightly depending on the specific computational setup.
Experimental and Computational Protocols
Experimental Determination of Molecular Geometry
The experimental geometry of molecules like acetamide in the gas phase is often determined using techniques such as gas electron diffraction and microwave spectroscopy.[6] These methods provide high-precision measurements of bond lengths and angles, serving as a crucial benchmark for validating computational results.
Computational Methodology: A Step-by-Step Guide
The process of computationally determining the molecular geometry of a molecule like this compound involves a geometry optimization procedure. This is an iterative process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.[7][8][9]
Protocol for Geometry Optimization:
-
Initial Structure Generation: The first step is to generate an initial 3D structure of the molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. For this compound, this would involve constructing the molecule with plausible bond lengths and angles.
-
Selection of a Quantum Mechanical Method: The choice of the theoretical method is crucial for the accuracy of the calculation.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can affect the accuracy of the results.[1][2]
-
Density Functional Theory (DFT): DFT is a widely used method that includes the effects of electron correlation through an exchange-correlation functional.[1][10] Popular functionals for organic molecules include B3LYP and M06-2X.[11] DFT often provides a good balance between accuracy and computational cost.[12]
-
-
Choice of a Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are commonly used for a wide range of molecules and provide a good starting point. The symbols denote the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization (*) and diffuse (++) functions.[11]
-
-
Performing the Geometry Optimization: The geometry optimization is performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.[13][14] The software systematically adjusts the positions of the atoms, calculating the energy and forces at each step, until a stationary point on the potential energy surface is located.
-
Frequency Analysis: Following a successful geometry optimization, a frequency calculation is typically performed. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true minimum (all real frequencies) and not a transition state (one imaginary frequency).
-
It provides information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Analysis of Results: The final output of the calculation includes the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated. The electronic energy and other molecular properties are also obtained.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical computational analysis of molecular geometry.
Caption: A flowchart illustrating the key steps in a computational geometry optimization study.
Conclusion
The computational analysis of molecular geometry is an indispensable tool in modern chemical research and development. While direct experimental data for this compound may be sparse, the well-established methodologies outlined in this guide provide a robust framework for its theoretical investigation. By employing techniques such as Density Functional Theory with appropriate basis sets, researchers can obtain reliable predictions of its three-dimensional structure. The use of acetamide as a model system highlights the characteristic features of the amide group that will be present in this compound. This in-depth understanding of molecular geometry is the foundation for predicting the physicochemical properties and biological activity of novel compounds, thereby accelerating the process of drug discovery and materials design.
References
- 1. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cccbdb.nist.gov [cccbdb.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ritme.com [ritme.com]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
Navigating the Safety Profile of N-Butylacetamide: An In-depth Technical Guide
This technical guide provides a detailed overview of the safety and handling precautions for N-Butylacetamide, based on available safety data sheets and chemical databases. The information is presented to facilitate safe laboratory practices and risk assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N-Butylacetamide is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Clear colorless liquid or solid crystalline | [3][4] |
| Boiling Point | 228-229 °C at 760 Torr | [3][5] |
| 117 °C at 9 mmHg | [6] | |
| Melting Point | 112-114 °C (Note: Significant discrepancies exist in reported melting points) | [3] |
| Density | 0.8994 g/cm³ at 20 °C | [3][5] |
| 0.902 g/mL | [7] | |
| Flash Point | 114.5 °C | [2][3] |
| Water Solubility | 8839 mg/L at 25 °C (estimated) | [3] |
| Vapor Pressure | 0.0712 mmHg at 25 °C | [2] |
| Refractive Index | 1.439-1.441 | [2][3] |
Substance Identification
Accurate identification of a chemical substance is the foundation of laboratory safety.
| Identifier | Value | Source(s) |
| CAS Number | 1119-49-9 | [1] |
| EC Number | 214-280-9 | [3] |
| InChI | InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8) | [1][5] |
| InChIKey | GYLDXXLJMRTVSS-UHFFFAOYSA-N | [1][5] |
| SMILES | CCCCNC(C)=O | [6][8] |
| Synonyms | Acetamide (B32628), N-butyl-; Butylacetamide; NSC 27204 | [1][3][5] |
Hazard Identification and Toxicology
The toxicological properties of N-Butylacetamide have not been fully investigated.[2] Some sources indicate that it may cause eye, skin, and respiratory tract irritation.[2] However, other safety data sheets state that based on available data, the classification criteria for hazards are not met.[4] Due to the limited toxicological data, it is prudent to handle this chemical with care, assuming it may be harmful.
Signaling Pathways: Information regarding the signaling pathways or mechanisms of toxicity for N-Butylacetamide is not available in the reviewed sources. A thorough toxicological investigation would be required to elucidate this information.
Handling and Storage Precautions
Proper handling and storage are critical to minimizing exposure and ensuring laboratory safety.
Handling:
-
Wash hands thoroughly after handling.[2]
-
Use with adequate ventilation.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Keep container tightly closed when not in use.[2]
-
Avoid formation of dust and aerosols.[9]
Storage:
-
Store in a cool, dry, well-ventilated area.[2]
-
Keep container tightly closed.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][10]
Personal Protective Equipment (PPE)
The following personal protective equipment should be used when handling N-Butylacetamide:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][11] Long-sleeved clothing is recommended.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[4][10] If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][12]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4][12]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[4][12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][12] Do not induce vomiting unless directed to do so by medical personnel.[2]
Accidental Release Measures
In the event of a spill:
-
Ensure adequate ventilation.[13]
-
Use personal protective equipment as required.[13]
-
Avoid dust formation.[13]
-
Sweep up and shovel into suitable containers for disposal.[10][13]
-
Prevent further leakage or spillage if safe to do so.[11]
-
Do not let the product enter drains.[9]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of N-Butylacetamide in a laboratory setting.
Caption: Safe Handling Workflow for N-Butylacetamide.
References
- 1. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-butyl- | CAS#:1119-49-9 | Chemsrc [chemsrc.com]
- 3. N-Butylacetamide | 1119-49-9, N-Butylacetamide Formula - ECHEMI [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-butyl acetamide [stenutz.eu]
- 8. N-butylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
Solubility of N-Butoxyacetamide in organic solvents
An In-depth Technical Guide on the Solubility of N-Butoxyacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of drug development, understanding the solubility of a compound like this compound is crucial for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing dosage forms and ensuring bioavailability.
-
Analytical Chemistry: Developing analytical methods for quantification and quality control.
The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents with similar polarity.[1]
Experimental Determination of Solubility
Several methods are employed to experimentally determine the solubility of a compound. The choice of method often depends on factors such as the amount of substance available, the required accuracy, and the throughput needed.
Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is a widely used technique for determining thermodynamic solubility. In this method, an excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After reaching equilibrium, the suspension is filtered to remove the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Turbidimetric Solubility Assay
The turbidimetric method is a higher-throughput technique often used in early drug discovery. A stock solution of the compound in a high-solubility solvent (e.g., DMSO) is added stepwise to the aqueous or organic solvent of interest. The onset of precipitation is detected by an increase in turbidity, which can be measured using a nephelometer or a UV-Vis plate reader. This method provides a measure of kinetic solubility, which may differ from thermodynamic solubility.
Laser Monitoring Technique
In this method, a laser beam is passed through a suspension of the solute in the solvent. As the temperature is gradually increased with constant stirring, the solid dissolves, leading to an increase in the intensity of the transmitted laser beam. The temperature at which the solid completely dissolves is recorded, providing solubility data at different temperatures.[2]
Hypothetical Solubility Data for this compound
While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. The values are purely for illustrative purposes and should not be considered experimental results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative |
| Acetone | 25 | 25.8 | 1.97 |
| Ethanol | 25 | 15.2 | 1.16 |
| Ethyl Acetate | 25 | 10.5 | 0.80 |
| Toluene | 25 | 2.1 | 0.16 |
| n-Heptane | 25 | < 0.1 | < 0.01 |
| Methanol | 25 | 18.9 | 1.44 |
| Isopropanol | 25 | 11.7 | 0.89 |
| Acetonitrile | 25 | 13.4 | 1.02 |
| Dichloromethane | 25 | 30.1 | 2.30 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 3.82 |
Experimental Protocols
The following provides a generalized experimental protocol for determining the solubility of this compound using the shake-flask method.
Materials
-
This compound (solid, >99% purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC system with a suitable column and detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizations
Logical Workflow for Solubility Determination
Caption: A logical workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the principles and methods for determining the solubility of this compound in organic solvents. Researchers and scientists can adapt these protocols to their specific laboratory settings and analytical capabilities to generate reliable solubility data, which is essential for advancing chemical and pharmaceutical research.
References
Potential Research Areas for N-Alkoxyamides: A Technical Guide for Drug Development Professionals
October 2025
Abstract
N-alkoxyamides represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their unique chemical properties, arising from the presence of a nitrogen-oxygen bond adjacent to a carbonyl group, confer a range of biological activities. This technical guide provides an in-depth exploration of promising research avenues for N-alkoxyamides, focusing on their synthesis, biological evaluation, and mechanisms of action. Key areas of investigation include their roles as direct-acting mutagens, offering insights into DNA damage and repair pathways, and their development as potent enzyme inhibitors, particularly in the context of HIV protease. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing chemical scaffold.
Introduction
N-alkoxyamides are a class of organic compounds characterized by the N-O-C functional group attached to a carbonyl carbon. This structural feature imparts distinct reactivity compared to traditional amides, making them valuable intermediates in organic synthesis and conferring a spectrum of biological activities.[1] The exploration of N-alkoxyamides in drug discovery has revealed their potential as anticancer agents, antivirals, and probes for studying fundamental biological processes. This guide will delve into two primary areas of N-alkoxyamide research: their mutagenic properties and their application as HIV protease inhibitors, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Research Area 1: N-Acyloxy-N-alkoxyamides as Probes for DNA Damage and Mutagenesis
A significant area of research has focused on N-acyloxy-N-alkoxyamides, a subclass of N-alkoxyamides that have been identified as direct-acting mutagens. Their ability to induce mutations without the need for metabolic activation makes them valuable tools for studying the mechanisms of DNA damage and repair.
Quantitative Mutagenicity Data
The mutagenic potential of N-acyloxy-N-alkoxyamides is typically quantified using the Ames test, which measures the frequency of reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium. The data is often presented as LogTA100, a logarithmic measure of the number of revertant colonies. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the chemical properties of these compounds with their mutagenic activity.
| Compound ID | Structure | LogP | pKa (leaving acid) | LogTA100 (revertants/nmol) | Reference |
| 1a | N-acetoxy-N-butoxybenzamide | 2.85 | 4.76 | 2.34 | Glover et al. |
| 1b | N-propionoxy-N-butoxybenzamide | 3.38 | 4.87 | 2.51 | Glover et al. |
| 1c | N-butyroxy-N-butoxybenzamide | 3.91 | 4.82 | 2.63 | Glover et al. |
| 1d | N-isobutyroxy-N-butoxybenzamide | 3.75 | 4.86 | 2.45 | Glover et al. |
| 1e | N-pivaloxy-N-butoxybenzamide | 4.12 | 5.03 | 2.11 | Glover et al. |
Mechanism of Action: DNA Damage Response Pathway
N-acyloxy-N-alkoxyamides are electrophilic agents that can directly react with nucleophilic sites on DNA bases, leading to DNA damage. This damage triggers the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[2][3] The primary mechanism is thought to involve an SN2 reaction at the amide nitrogen, with the acyloxy group acting as a leaving group, leading to the formation of a reactive nitrenium ion intermediate that subsequently alkylates DNA.
Experimental Protocols
This protocol is adapted from general procedures for the synthesis of N-acyloxy-N-alkoxyamides.
Materials:
-
N-butoxybenzamide
-
tert-Butyl hypochlorite (B82951)
-
Silver acetate (B1210297)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Chlorination: Dissolve N-butoxybenzamide (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Add tert-butyl hypochlorite (1.1 equivalents) dropwise while stirring. Allow the reaction to proceed at 0°C for 1 hour.
-
Reaction with Silver Acetate: In a separate flask, prepare a suspension of silver acetate (1.5 equivalents) in anhydrous diethyl ether. Add the solution of the N-chloro-N-butoxybenzamide dropwise to the silver acetate suspension at room temperature, under protection from light.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield N-acetoxy-N-butoxybenzamide.
This is a generalized protocol for the Ames test using Salmonella typhimurium strain TA100.[4][5]
Materials:
-
Salmonella typhimurium strain TA100
-
Nutrient broth
-
Minimal glucose agar (B569324) plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., sodium azide)
-
Negative control (solvent vehicle)
-
S9 metabolic activation mix (optional, for detecting pro-mutagens)
-
Sterile test tubes, pipettes, and petri dishes
Procedure:
-
Bacterial Culture: Inoculate S. typhimurium TA100 into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential phase.
-
Plate Incorporation Assay: To a sterile tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution at the desired concentration.
-
Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Swirl the plate to ensure an even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Research Area 2: N-Alkoxyamide-Based HIV Protease Inhibitors
The development of inhibitors of the human immunodeficiency virus (HIV) protease is a cornerstone of antiretroviral therapy. N-alkoxyamides have emerged as a promising scaffold for the design of potent HIV protease inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory activity of N-alkoxyamide-based compounds against HIV protease is typically determined by measuring their inhibition constant (Ki) and their 50% inhibitory concentration (IC50) in enzymatic and cell-based assays, respectively.
| Compound ID | P1' Substituent | Ki (nM) | Antiviral IC50 (nM) |
| 2a | O-cyclopentyl | < 0.005 | 7 |
| 2b | O-cyclohexyl | < 0.005 | 3 |
| 2c | O-isobutyl | 0.009 | 35 |
| 2d | O-benzyl | 0.012 | 40 |
| 2e | O-phenyl | 0.025 | 80 |
Mechanism of Action: HIV Protease Inhibition
HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a crucial step in the viral life cycle. N-alkoxyamide-based inhibitors are designed as transition-state analogs that bind tightly to the active site of the enzyme, preventing the processing of the natural substrates. The N-alkoxy group can be strategically positioned to interact with specific subsites within the protease active site, thereby enhancing binding affinity and specificity.
Experimental Protocols
This protocol outlines a general synthetic route for the N-alkoxy-arylsulfonamide core of the inhibitors.
Materials:
-
Starting amino alcohol
-
Arylsulfonyl chloride
-
Appropriate base (e.g., triethylamine, pyridine)
-
Desired alkoxyamine
-
Coupling agents (e.g., HATU, HOBt)
-
Protected amino acid
-
Solvents (e.g., dichloromethane, dimethylformamide)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Sulfonamide Formation: React the starting amino alcohol with an appropriate arylsulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
-
Coupling with Amino Acid: Couple the resulting sulfonamide with a protected amino acid using standard peptide coupling reagents.
-
Deprotection: Remove the protecting group from the amino acid moiety.
-
Alkoxyamide Formation: Couple the deprotected amine with the desired carboxylic acid-containing alkoxyamine using peptide coupling reagents to yield the final N-alkoxy-arylsulfonamide inhibitor.
-
Purification: Purify the final compound by column chromatography or preparative HPLC.
This is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., sodium acetate buffer at appropriate pH)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorimeter
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorimeter. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 and/or Ki values.
Future Directions and Conclusion
The field of N-alkoxyamide research offers a fertile ground for the discovery and development of novel therapeutic agents. The direct-acting mutagenicity of N-acyloxy-N-alkoxyamides provides a unique platform to investigate the intricacies of DNA damage and repair, with potential applications in the development of novel anticancer strategies that exploit synthetic lethality in tumors with specific DNA repair deficiencies.
Furthermore, the success of N-alkoxyamide-based HIV protease inhibitors highlights the potential of this scaffold in designing potent and selective enzyme inhibitors. Future research in this area could focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their efficacy against drug-resistant HIV strains, and extending this design strategy to other clinically relevant proteases.
References
- 1. rsc.org [rsc.org]
- 2. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA Damage Response: A Common Pathway in the Regulation of NKG2D and DNAM-1 Ligand Expression in Normal, Infected, and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anomeric Amides and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anomeric Amides
Anomeric amides are a unique class of organic compounds characterized by the presence of two electronegative atoms attached to an amide nitrogen.[1][2] This structural feature leads to significant deviations from the properties of conventional primary, secondary, and tertiary amides.[1] The term "anomeric" refers to the presence of pronounced anomeric effects between the heteroatoms on the nitrogen, which, combined with reduced amide resonance, dictates their unique stereochemistry, spectroscopic properties, and chemical reactivity.[1]
The core structure of an anomeric amide can be represented as R-C(=O)-N(X)(Y), where X and Y are electronegative atoms.[2] This arrangement results in a pyramidalized nitrogen atom and an elongated N-C(O) bond, which is a clear indication of reduced amide resonance.[1][2] This structural distortion is the source of the "stored energy" that drives the unique reactivity of these compounds.[3][4]
Physicochemical Properties
The unique structural features of anomeric amides give rise to distinct physicochemical properties compared to traditional amides. The reduced amide resonance and pyramidalization at the nitrogen atom are central to these differences.[1][2]
Structural Parameters
X-ray crystallography studies of various anomeric amides have provided clear evidence of their distorted geometry. Key structural parameters for a selection of anomeric amides are summarized in the table below.[1]
| Compound | N-C(O) Bond Length (Å) | Sum of Angles at N (°) |
| 5 | 1.383 | 344.2 |
| 6 | 1.401 | 338.4 |
| 7 | 1.393 | 337.8 |
| 8 | 1.411 | 334.6 |
| 9 | 1.413 | 333.3 |
| Data sourced from reference[1]. |
As the electron demand of the substituents on the nitrogen increases, both the N-C(O) bond length and the degree of pyramidalization at the nitrogen atom increase.[1] This indicates a decrease in the double bond character of the N-C(O) bond, a hallmark of reduced amide resonance.[1][2]
Reactivity
The stored energy due to the pyramidalized nitrogen in anomeric amides makes them powerful reagents in organic synthesis.[3][4] A significant application of this reactivity is in electrophilic halogenation.[3][4][5]
Electrophilic Halogenation: N-halo anomeric amides have been developed as potent electrophilic halogenating agents.[3][4] These reagents can halogenate otherwise unreactive compounds under mild conditions without the need for activating additives like Lewis or Brønsted acids.[3][4][5] The driving force for the reaction is the release of strain as the nitrogen atom rehybridizes from sp³ to sp² upon transferring the halogen.[6]
Synthesis and Experimental Protocols
The synthesis of anomeric amides often involves the reaction of a suitable amide precursor with an electrophilic source of the desired heteroatom.
General Synthesis of N-X Anomeric Amides for Halogenation
A general procedure for the synthesis of N-chloro and N-bromo anomeric amides is outlined below.[4]
Protocol for Synthesis of Chlorinating Reagent 6:
-
Starting Material: Compound 5 (an N-hydroxy anomeric amide precursor).[4]
-
Reagent: tert-Butyl hypochlorite (B82951) (tBuOCl).[4]
-
Procedure:
Protocol for General Halogenation of (Hetero)arenes using Reagent 6 or 7:
-
Substrate: The (hetero)arene to be halogenated (0.1 mmol).[4]
-
Solvent: Acetonitrile (CH₃CN) to a concentration of 0.1–0.15 M.[4]
-
Reagent: Halogenating reagent 6 (N-chloro) or 7 (N-bromo) (1.2 equivalents).[4]
-
Procedure:
Applications in Drug Discovery and Development
The unique reactivity of anomeric amides makes them valuable tools in medicinal chemistry and drug development.[3][4]
Late-Stage Functionalization
One of the significant advantages of anomeric amide-based halogenating reagents is their ability to perform late-stage functionalization on complex drug-like molecules.[4] This allows medicinal chemists to introduce halogen atoms into advanced intermediates or final drug candidates, which can be crucial for modulating metabolic stability, potency, and off-target effects.[3][4] For instance, the anomeric amide reagent 6 has been shown to be uniquely successful in the late-stage chlorination of the anticoagulant drug rivaroxaban.[4][6]
Skeletal Editing
Anomeric amides have also been utilized in reactions that enable "skeletal editing" of complex molecules.[7] Certain anomeric amide reagents can promote the deletion of nitrogen atoms from secondary amines, providing a novel method for carbon-carbon bond construction and ring synthesis.[8]
The HERON Reaction: A Unique Rearrangement
A characteristic reaction of certain anomeric amides is the H eteroatom R earrangement O n N itrogen (HERON) reaction.[1][2] In this process, the more electronegative substituent on the nitrogen migrates to the carbonyl carbon, leading to the cleavage of the amide bond.[1] This reaction is driven by the combination of reduced amide resonance and anomeric effects.[1] The products of the HERON reaction are an acyl derivative and a heteroatom-substituted nitrene.[1]
Conclusion
Anomeric amides represent a fascinating and synthetically useful class of compounds whose properties are governed by their unique electronic and structural features. The reduced amide resonance and pyramidalization at the nitrogen atom endow them with high reactivity, which has been effectively harnessed in the development of powerful electrophilic halogenating reagents. Their utility in late-stage functionalization and skeletal editing makes them particularly valuable for applications in drug discovery and medicinal chemistry. Further exploration of the reactivity of anomeric amides is likely to uncover new and innovative synthetic methodologies.
References
- 1. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-X anomeric amides as electrophilic halogenation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Anomeric amides — Structure, properties and reactivity | Semantic Scholar [semanticscholar.org]
Core Reactivity Profile of N-Butoxyacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butoxyacetamide, a member of the N-alkoxyamide class of compounds, exhibits a versatile reactivity profile characterized by the interplay between the amide functionality and the N-butoxy group. This document provides an in-depth technical guide on the fundamental reactivity of this compound, drawing upon the established chemistry of N-alkoxyamides and related structures. Key transformations including synthesis, hydrolysis, oxidation, reduction, and nucleophilic/electrophilic reactions are discussed. Detailed experimental protocols, adapted from analogous compounds, are provided to facilitate further research. Spectroscopic data of related compounds are summarized to aid in the characterization of this compound and its derivatives.
Synthesis of this compound
This compound can be synthesized through the N-alkylation of acetohydroxamic acid with a suitable butyl halide or by the acylation of O-butylhydroxylamine with acetyl chloride or acetic anhydride. A general and effective method for the synthesis of N-alkoxyamides involves the reaction of hydroxamic acids with alkylating agents.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetohydroxamic acid
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of acetohydroxamic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Chemical Reactivity
The reactivity of this compound is largely dictated by the electronic properties of the N-O bond and the amide carbonyl group. The presence of the butoxy group on the nitrogen atom influences the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.
Hydrolysis
N-alkoxyamides can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and O-alkylhydroxylamine. The rate of hydrolysis is influenced by the steric and electronic nature of the substituents on the amide.[1][2][3]
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack of water on the carbonyl carbon.
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, leading to a tetrahedral intermediate which then collapses. A mild protocol for the alkaline hydrolysis of N-substituted amides has been developed using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane.[1][2]
Reduction
The N-O bond in N-alkoxyamides is susceptible to reductive cleavage. Various reducing agents can be employed to selectively cleave this bond, typically yielding the corresponding amide.
A metal-free reductive cleavage of the N-O bond in N-alkoxyamides has been reported using elemental sulfur in the presence of DABCO in DMSO.[4] Another method involves a palladium/aluminum cooperative catalysis for the dealkoxylation of N-alkoxyamides without an external reductant.[5]
Experimental Protocol: Reductive Cleavage of the N-O Bond
Materials:
-
This compound
-
Elemental sulfur (S₈)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add elemental sulfur (1.5 eq) and DABCO (2.0 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield acetamide.
Oxidation
While direct oxidation of this compound is not extensively documented, related N-substituted amines can be oxidized at the α-carbon to the nitrogen. Oxoammonium-catalyzed oxidation provides a method for the oxidation of various N-substituted amines to the corresponding imides or amides.[6]
Reactions with Nucleophiles and Electrophiles
The N-alkoxyamide functionality can react with both nucleophiles and electrophiles.
-
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of N-alkoxyamides is electrophilic and can undergo nucleophilic addition. The N-alkoxy group can act as a reactivity control element, enabling the introduction of two different nucleophiles in a one-pot process.[7][8]
-
Reactions at the Nitrogen Atom: The nitrogen atom in N-alkoxyamides is generally less nucleophilic than in simple amides due to the electron-withdrawing effect of the alkoxy group. However, deprotonation of the N-H proton (if present in related primary N-alkoxyamides) can generate a more nucleophilic species.
-
Electrophilic Reactions: N-acyloxy-N-alkoxyamides are known to be mutagenic and react with bionucleophiles via an Sₙ2 mechanism at the amide nitrogen.[9] N-alkoxy-N-chloroamides can react with nucleophiles like azide (B81097) and carboxylates.[10] Anomeric amides with N-halogen substituents have been shown to be effective electrophilic halogenating agents.[11]
Thermal Decomposition
The thermal decomposition of N-alkoxyamides can proceed through various pathways, including homolytic cleavage of the N-O bond to form radicals. For instance, the thermolysis of N,N-dialkoxyamides has been shown to proceed via homolysis to generate alkoxyamidyl and alkoxyl free radicals.[12][13] The decomposition of N-acyloxy-N-alkoxyamides can also proceed through a HERON (Homolytic Elimination, Rearrangement, Or Nitrogen release) reaction.[14]
Spectroscopic Data (Analogous Compounds)
Table 1: ¹H NMR Data of Analogous Amides
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| N-Butylacetamide[15] | - | 0.91 (t, 3H), 1.28-1.52 (m, 4H), 1.95 (s, 3H), 3.16 (q, 2H), 5.4 (br s, 1H) |
| N,N-Di-n-butylacetamide[16] | - | 0.93 (t, 6H), 1.25-1.40 (m, 4H), 1.45-1.58 (m, 4H), 2.07 (s, 3H), 3.22 (t, 2H), 3.30 (t, 2H) |
Table 2: ¹³C NMR Data of Analogous Amides
| Compound | Solvent | Chemical Shift (ppm) |
| N-Butylacetamide | CDCl₃ | 13.8, 20.1, 23.2, 31.6, 39.3, 170.1 |
| N,N-Di-n-butylacetamide | CDCl₃ | 13.8, 20.1, 21.0, 30.0, 31.1, 45.9, 47.7, 171.2 |
Table 3: IR and Mass Spectrometry Data of N-Butylacetamide[17]
| Technique | Key Peaks |
| IR (Gas Phase) | ~3450 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1560 cm⁻¹ (N-H bend, Amide II) |
| Mass Spectrum (EI) | m/z (%): 115 (M⁺), 100, 86, 72, 59, 44, 43 (100%) |
Visualizations
Diagrams of Key Reactions
Caption: Synthesis of this compound.
Caption: Hydrolysis of this compound.
Caption: Reduction of this compound.
Conclusion
This compound, as a representative N-alkoxyamide, possesses a rich and varied chemical reactivity that makes it an interesting target for further investigation in synthetic chemistry and drug development. While specific data for this compound is limited, a comprehensive understanding of its reactivity can be inferred from the well-established chemistry of the N-alkoxyamide class. This guide provides a foundational understanding of its synthesis and key chemical transformations, offering detailed, adaptable experimental protocols and expected analytical characteristics to support and stimulate future research in this area. Further studies are warranted to fully elucidate the quantitative aspects of its reactivity and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Dealkoxylation of N -alkoxyamides without an external reductant driven by Pd/Al cooperative catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01815E [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nucleophilic addition to N-alkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. policycommons.net [policycommons.net]
- 15. N-BUTYLACETAMIDE(1119-49-9) 1H NMR spectrum [chemicalbook.com]
- 16. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR [m.chemicalbook.com]
- 17. Acetamide, N-butyl- [webbook.nist.gov]
Understanding the Electronic Effects in N-Alkoxyamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic effects that govern the structure, reactivity, and biological activity of N-alkoxyamides. This class of compounds exhibits unique properties due to the presence of two electronegative atoms—oxygen and another heteroatom—bonded to the amide nitrogen. These substitutions lead to significant deviations from the planarity and resonance stabilization characteristic of typical amides, resulting in a rich and complex chemical behavior that is of great interest in medicinal chemistry and organic synthesis.
Core Electronic Concepts
The electronic landscape of N-alkoxyamides is primarily dictated by two key phenomena: the anomeric effect and the pyramidalization of the amide nitrogen. These effects work in concert to reduce the classic amide resonance, leading to a unique reactivity profile.
1.1. The Anomeric Effect in N-Alkoxyamides
The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position.[1][2] In the context of N-alkoxyamides, a generalized anomeric effect occurs due to the interaction between the lone pair of electrons on one heteroatom (e.g., the alkoxy oxygen) and the antibonding (σ) orbital of the bond between the nitrogen and the other heteroatom substituent.[3] This n → σ interaction results in a stabilizing delocalization of electron density and influences the conformational preferences and reactivity of the molecule.
1.2. Pyramidalization of the Amide Nitrogen and Reduced Resonance
In standard amides, the nitrogen atom is typically sp²-hybridized and planar, allowing for effective delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization is a cornerstone of amide chemistry. However, in N-alkoxyamides, the presence of two electronegative substituents on the nitrogen atom alters its hybridization. The nitrogen atom adopts a more pyramidal, sp³-like geometry.[4] This change in geometry disconnects the nitrogen lone pair from the amide carbonyl, significantly reducing the degree of amide resonance.[4] This reduction in resonance stabilization leads to a longer and weaker N-C(O) bond and has profound implications for the reactivity of both the nitrogen center and the carbonyl group.
Quantitative Analysis of Electronic Effects
The electronic effects in N-alkoxyamides can be quantitatively assessed through various experimental and computational methods. Hammett plots, in particular, provide a powerful tool for probing the influence of substituents on reaction rates and mechanisms.
2.1. Hammett Study of S_N_2 Reactions at the Amide Nitrogen
N-acyloxy-N-alkoxyamides are known to undergo S_N_2 reactions at the amide nitrogen. A study on the reaction of a series of substituted anilines with N-acetoxy-N-butoxybenzamide yielded a Hammett reaction constant (ρ) of -0.9.[3][5] The negative value of ρ indicates that electron-donating groups on the aniline (B41778) nucleophile accelerate the reaction, consistent with the development of a positive charge in the transition state at the aniline nitrogen. The relatively small magnitude of ρ, when compared to typical S_N_2 reactions at carbon centers (ρ values often range from -2.0 to -3.0), suggests that the positive charge development on the incoming nucleophile is not as extensive.[5] This is attributed to the charge being distributed onto the alkoxyamide fragment in the transition state.[5]
Table 1: Hammett Data for the S_N_2 Reaction of N-Acetoxy-N-butoxybenzamide with Substituted Anilines
| Substituent (on Aniline) | σ (Sigma Constant) | Relative Rate (k_X_ / k_H_) | log(k_X_ / k_H_) |
| p-OCH₃ | -0.27 | 3.55 | 0.55 |
| p-CH₃ | -0.17 | 2.29 | 0.36 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | 0.23 | 0.45 | -0.35 |
| m-NO₂ | 0.71 | 0.09 | -1.05 |
Note: The relative rate data presented here is illustrative and calculated based on the reported ρ value of -0.9 for educational purposes. Actual experimental values would be required for a precise quantitative analysis.
Key Reactions Influenced by Electronic Effects
The unique electronic properties of N-alkoxyamides give rise to characteristic reaction pathways, most notably the HERON rearrangement.
3.1. The HERON (Heteroatom Rearrangement on Nitrogen) Reaction
The HERON reaction is a concerted rearrangement where an anomerically destabilized substituent on the amide nitrogen migrates to the carbonyl carbon, leading to the cleavage of the amide bond and the formation of an acyl derivative and a heteroatom-stabilized nitrene.[3] This reaction is a direct consequence of the weakened amide resonance and the anomeric destabilization of the N-X bond.[3]
Caption: The HERON reaction pathway.
Experimental Protocols
4.1. Synthesis of a Para-Substituted N-Alkoxy-N-arylbenzamide
This protocol describes a general method for the synthesis of a para-substituted N-alkoxy-N-arylbenzamide, a class of compounds suitable for studying electronic effects.
Materials:
-
Para-substituted aniline (e.g., p-toluidine)
-
Benzoyl chloride
-
Anhydrous diethyl ether
-
N-Bromosuccinimide (NBS)
-
Sodium alkoxide (e.g., sodium methoxide)
-
Anhydrous methanol (B129727)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acylation of the Aniline: Dissolve the para-substituted aniline (1.0 eq) in anhydrous diethyl ether containing pyridine (1.2 eq). Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Filter the reaction mixture to remove pyridinium (B92312) hydrochloride and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-arylbenzamide.
-
N-Bromination: Dissolve the N-arylbenzamide (1.0 eq) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (catalytic amount). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the N-bromo-N-arylbenzamide.
-
Alkoxylation: Dissolve the N-bromo-N-arylbenzamide (1.0 eq) in anhydrous methanol. Add a solution of sodium methoxide (B1231860) (1.2 eq) in methanol dropwise at 0 °C. Stir the reaction at room temperature for 4-6 hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-methoxy-N-arylbenzamide.
Caption: Synthetic workflow for N-alkoxy-N-arylbenzamides.
4.2. Kinetic Study for a Hammett Plot
This protocol outlines the procedure for a kinetic study of the S_N_2 reaction between a series of para-substituted anilines and an N-acyloxy-N-alkoxyamide to generate data for a Hammett plot.
Materials:
-
N-acyloxy-N-alkoxyamide (e.g., N-acetoxy-N-butoxybenzamide)
-
Series of para-substituted anilines (e.g., p-anisidine, p-toluidine, aniline, p-chloroaniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted cell holder
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the N-acyloxy-N-alkoxyamide and each of the para-substituted anilines in anhydrous acetonitrile (B52724) of known concentrations.
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer or HPLC to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette or reaction vial, place a known volume of the N-acyloxy-N-alkoxyamide solution.
-
Initiate the reaction by adding a known volume of the aniline solution (typically in excess to ensure pseudo-first-order kinetics).
-
Immediately begin monitoring the reaction by following the disappearance of a reactant or the appearance of a product at a specific wavelength (UV-Vis) or by taking aliquots at timed intervals for HPLC analysis.
-
-
Data Analysis:
-
For each aniline, determine the pseudo-first-order rate constant (k_obs_) from the slope of a plot of ln([Reactant]) versus time.
-
Calculate the second-order rate constant (k₂) by dividing k_obs_ by the concentration of the aniline in excess.
-
Construct a Hammett plot by plotting log(k_X_ / k_H_) versus the corresponding Hammett sigma (σ) values for each substituent.
-
The slope of the resulting line is the reaction constant (ρ).
-
Caption: Workflow for a Hammett kinetic study.
Spectroscopic and Structural Data
Spectroscopic and crystallographic data provide invaluable insights into the electronic structure of N-alkoxyamides.
5.1. NMR Spectroscopy
¹³C and ¹⁵N NMR spectroscopy are particularly useful for probing the electronic environment of the amide group. A decrease in the ¹⁵N chemical shift and an increase in the ¹³C chemical shift of the carbonyl carbon upon introduction of electron-withdrawing substituents on the N-aryl ring would be indicative of a decrease in electron density at the nitrogen and a corresponding polarization of the C=O bond.
5.2. Infrared (IR) Spectroscopy
The carbonyl stretching frequency (ν_C=O_) in the IR spectrum is sensitive to the electronic environment. A decrease in amide resonance in N-alkoxyamides typically leads to a higher ν_C=O_ compared to planar amides, as the C=O bond has more double bond character. The position of this band can be correlated with the electronic nature of substituents.
5.3. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the degree of pyramidalization at the nitrogen atom.
Table 2: Representative Structural and Spectroscopic Data for a Hypothetical Series of para-Substituted N-Methoxy-N-phenylbenzamides
| Substituent (X) | N-C(O) Bond Length (Å) | C=O Bond Length (Å) | N Pyramidalization (Σ angles at N) | ν_C=O_ (cm⁻¹) | δ ¹³C (C=O) (ppm) |
| OCH₃ | 1.38 | 1.22 | 345° | 1690 | 168.5 |
| CH₃ | 1.39 | 1.21 | 342° | 1695 | 169.0 |
| H | 1.40 | 1.21 | 340° | 1700 | 169.5 |
| Cl | 1.41 | 1.20 | 338° | 1705 | 170.0 |
| NO₂ | 1.42 | 1.20 | 335° | 1715 | 171.0 |
Note: This table presents expected trends and hypothetical data for illustrative purposes. Actual experimental data would be necessary for a definitive analysis.
Conclusion
The electronic effects in N-alkoxyamides, driven by the anomeric effect and nitrogen pyramidalization, create a class of molecules with significantly altered structure and reactivity compared to traditional amides. Understanding these fundamental principles is crucial for the rational design of novel therapeutics and synthetic intermediates. The quantitative analysis of these effects through techniques like Hammett studies, coupled with detailed spectroscopic and structural characterization, provides a powerful framework for predicting and controlling the chemical behavior of these fascinating compounds.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols: Preparation of N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Butoxyacetamide, a compound of interest in various research and development applications. The following sections outline the reaction principle, a step-by-step experimental protocol, and a summary of key quantitative data.
Reaction Principle
This compound is synthesized via the N-acetylation of O-butylhydroxylamine. This reaction involves the nucleophilic attack of the amino group of O-butylhydroxylamine on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction typically proceeds under basic or neutral conditions to yield the corresponding N-alkoxyamide.
Experimental Protocol: N-Acetylation of O-Butylhydroxylamine
This protocol is adapted from general procedures for the acetylation of amines and hydroxylamines.
Materials:
-
O-Butylhydroxylamine
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve O-butylhydroxylamine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.2 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and determine its melting point.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| O-Butylhydroxylamine | 1.0 equivalent |
| Acetic Anhydride | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Product Characteristics | |
| Yield | Typically high, dependent on purification |
| Physical State | Solid or oil at room temperature |
| ¹H NMR | Peaks corresponding to butoxy and acetyl groups |
| ¹³C NMR | Peaks corresponding to butoxy and acetyl carbons |
| FT-IR (cm⁻¹) | Amide C=O stretch, N-H stretch, C-O stretch |
| Melting Point | To be determined |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of Acetylation
Caption: Reaction mechanism for the N-acetylation of O-butylhydroxylamine.
References
Application Notes and Protocols for the Recrystallization of N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Butoxyacetamide via recrystallization. The provided methodologies are designed to guide researchers in obtaining high-purity this compound, a crucial step in research and development processes.
Introduction
This compound is an organic compound with potential applications in various fields of chemical and pharmaceutical research. Synthesis of this compound can result in the presence of several impurities, including unreacted starting materials and byproducts. Recrystallization is a robust and efficient technique for the purification of solid organic compounds, and its successful application is highly dependent on the selection of an appropriate solvent system and a carefully controlled procedure. This document outlines the principles of this compound recrystallization, potential impurities, and detailed protocols for its purification.
Postulated Synthesis and Potential Impurities
A common and plausible synthetic route to this compound is the acylation of O-butylhydroxylamine hydrochloride with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Reaction Scheme:
Based on this synthetic pathway, the primary impurities to be removed by recrystallization may include:
-
Unreacted Starting Materials: O-butylhydroxylamine hydrochloride.
-
Reagents and Byproducts: Acetic anhydride, acetic acid, and the hydrochloride salt of the base (e.g., triethylamine (B128534) hydrochloride).
-
Side Products: Diacylated byproducts, though typically formed in smaller quantities under controlled conditions.
Selection of a Recrystallization Solvent
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on the amide functional group and the butoxy chain, a solvent of moderate polarity is expected to be effective.
Solvent Screening:
A preliminary screening of solvents is recommended to identify the optimal system. Small-scale solubility tests should be performed with the crude this compound in various solvents.
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent System | Suitability for this compound | Rationale |
| Isopropanol (B130326) | Highly Recommended | Good differential solubility; dissolves this compound when hot and affords good crystal recovery upon cooling. |
| Ethanol (B145695)/Water | Recommended | The use of a co-solvent system allows for fine-tuning of polarity to optimize yield and purity. |
| Ethyl Acetate (B1210297)/Hexane (B92381) | Viable Alternative | Another effective co-solvent system where ethyl acetate acts as the primary solvent and hexane as the anti-solvent. |
| Toluene | Possible, with caution | May be effective, but higher boiling point requires careful temperature control. |
| Water | Not Recommended | This compound is expected to have low solubility in water even at elevated temperatures. |
Experimental Protocols
The following are detailed protocols for the recrystallization of this compound using different solvent systems. The choice of protocol will depend on the nature and quantity of impurities present in the crude product.
Protocol 1: Single Solvent Recrystallization using Isopropanol
This protocol is suitable for crude this compound with a moderate level of impurities.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture gently while stirring until the solvent begins to boil.
-
Addition of Hot Solvent: Continue adding hot isopropanol dropwise to the boiling mixture until all the solid has just dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a short period. For complete drying, transfer the crystals to a watch glass and air dry or place them in a desiccator.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is advantageous when a single solvent does not provide the desired solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as outlined in Protocol 1.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the final product with the crude material.
Table 2: Quantitative Data Summary for this compound Recrystallization
| Parameter | Crude this compound | After Recrystallization (Isopropanol) | After Recrystallization (Ethanol/Water) |
| Appearance | Off-white to yellowish solid | White crystalline solid | White crystalline solid |
| Purity (by HPLC/GC) | ~90% | >99% | >99% |
| Yield | - | Typically 70-85% | Typically 65-80% |
| Melting Point | Broad range | Sharp melting point | Sharp melting point |
Note: The values presented are typical and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific characteristics of the crude this compound. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for Ames Mutagenicity Testing: Evaluating N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely used short-term assay to assess the mutagenic potential of chemical substances.[1] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The test evaluates the ability of a test substance to induce reverse mutations, or revertants, which restore the functional gene for histidine synthesis and allow the bacteria to grow on a histidine-deficient medium. A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the test substance is mutagenic and may have carcinogenic potential.[1]
This document provides detailed application notes and protocols for using N-Butoxyacetamide in the Ames test. This compound belongs to the N-acyloxy-N-alkoxyamides chemical class, which are known to be direct-acting mutagens.[3] As such, this compound can be used as a positive control for base-pair substitution mutations, particularly in the Salmonella typhimurium TA100 strain, without the need for metabolic activation (S9 fraction).
Principle of the Ames Test
The Ames test is based on the principle of reverse mutation in auxotrophic bacterial strains.[2] The Salmonella typhimurium strains used are specifically designed to be sensitive to different types of mutagens. The TA100 strain, for instance, is sensitive to mutagens that cause base-pair substitutions.[4] These strains also have other genetic modifications to enhance their sensitivity, such as a defective lipopolysaccharide layer for increased permeability and a deficient DNA excision repair system.[5]
When the bacteria are exposed to a mutagenic substance, the rate of reverse mutations at the histidine operon increases, leading to a higher number of revertant colonies that can grow on a histidine-deficient medium. The number of these colonies is directly proportional to the mutagenic potency of the substance.[6]
Data Presentation: Mutagenicity of a Direct-Acting Mutagen (Sodium Azide) in S. typhimurium TA100
The following table provides representative data for a well-characterized direct-acting mutagen, sodium azide (B81097), tested in the Salmonella typhimurium TA100 strain without metabolic activation (-S9). This data illustrates a typical dose-dependent increase in revertant colonies, which is indicative of a positive mutagenic response.[7][8][9] this compound, as a direct-acting mutagen, would be expected to produce a similar dose-response curve.
| Treatment Group | Dose (µ g/plate ) | Revertant Colonies (Mean ± SD) | Mutagenicity Ratio (Fold Increase) |
| Negative Control (Vehicle) | 0 | 125 ± 15 | 1.0 |
| This compound (or proxy) | 0.1 | 250 ± 25 | 2.0 |
| 0.5 | 650 ± 50 | 5.2 | |
| 1.0 | 1100 ± 85 | 8.8 | |
| 2.5 | 1800 ± 120 | 14.4 | |
| 5.0 | 2500 ± 200 | 20.0 | |
| Positive Control (Sodium Azide) | 1.5 | >2000 | >16.0 |
Data is representative and compiled from typical results for direct-acting mutagens in the Ames test.[7][8][9] A result is generally considered positive if a dose-dependent increase in revertant colonies is observed, with at least a two-fold increase over the negative control.[10]
Experimental Protocols
The following is a detailed protocol for conducting the Ames test using the plate incorporation method, suitable for evaluating a direct-acting mutagen like this compound.[11][12]
Materials and Reagents
-
Bacterial Strain: Salmonella typhimurium TA100
-
Test Substance: this compound (or other test chemical)
-
Positive Control: Sodium Azide (NaN₃)
-
Negative Control: Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO, or sterile distilled water)
-
Media and Reagents:
-
Oxoid Nutrient Broth No. 2
-
Minimal Glucose Agar (B569324) Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl)
-
L-histidine/D-biotin solution (0.5 mM each)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Preparation of Bacterial Culture
-
Aseptically transfer a single colony of S. typhimurium TA100 from a frozen stock into a flask containing 10-20 mL of Oxoid Nutrient Broth No. 2.
-
Incubate the culture overnight at 37°C with shaking (approximately 120-150 rpm) until it reaches a density of 1-2 x 10⁹ cells/mL.
Preparation of Test and Control Solutions
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions to obtain the desired test concentrations.
-
Prepare a stock solution of the positive control (Sodium Azide) in sterile distilled water.
-
The negative control will be the vehicle used for the test substance.
Ames Plate Incorporation Assay Procedure
-
Melt the top agar and maintain it in a water bath at 45°C.
-
To sterile test tubes, add the following in order:
-
0.1 mL of the appropriate test or control solution.
-
0.1 mL of the overnight bacterial culture of S. typhimurium TA100.
-
0.5 mL of sterile PBS (since no S9 is used).
-
-
Add 2.0 mL of the molten top agar containing a limited amount of L-histidine and D-biotin to each tube.
-
Briefly vortex the tube to ensure thorough mixing.
-
Immediately pour the contents of the tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely at room temperature.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
Data Collection and Analysis
-
After the incubation period, count the number of revertant colonies on each plate.
-
For each dose level, calculate the mean number of revertant colonies and the standard deviation from replicate plates (typically triplicate).
-
Calculate the mutagenicity ratio (fold increase) by dividing the mean number of revertant colonies for each test concentration by the mean number of revertant colonies for the negative control.
-
A positive response is indicated by a dose-related increase in the number of revertant colonies and a reproducible increase of at least two-fold over the negative control.
Visualizations
Ames Test Workflow
Caption: Workflow of the Ames Plate Incorporation Test.
Logical Relationship for Interpreting Ames Test Results
Caption: Decision logic for interpreting Ames test results.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. bulldog-bio.com [bulldog-bio.com]
- 3. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synacinn™: Bacterial reverse mutation test data in five histidine-requiring strains of Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ames miniscreen assay: volatility of sodium azide can cause an increase in the reversion frequencies of adjacent, untreated wells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Anomeric Amides Utilizing N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of anomeric amides, specifically N-acyloxy-N-butoxyacetamides, using N-Butoxyacetamide as a key starting material. The protocols are based on established methodologies for the synthesis of related anomeric amide systems and are intended to serve as a guide for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.
Introduction
Anomeric amides are a unique class of compounds characterized by the presence of two heteroatoms attached to the amide nitrogen. This structural feature leads to a pyramidal nitrogen atom, reduced amide resonance, and distinct reactivity, making them valuable intermediates in organic synthesis and probes for biological interactions. Their applications range from serving as precursors to electrophilic nitrenium ions to acting as potent halogenating agents. This document outlines a two-step synthetic pathway for the preparation of N-acyloxy-N-butoxyacetamides from this compound, a readily available starting material. The synthesis proceeds through an N-butoxy-N-chloroacetamide intermediate, which subsequently undergoes nucleophilic substitution with a carboxylate salt.
Data Summary
The following tables summarize the expected quantitative data for the key steps in the synthesis of anomeric amides from this compound. These values are based on reported yields for analogous reactions and should be considered as representative examples.
Table 1: Synthesis of N-Butoxy-N-chloroacetamide
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| This compound | tert-Butyl hypochlorite (B82951) | Dichloromethane (B109758) | 20 | 1 | ~80 |
Table 2: Synthesis of N-Acetoxy-N-butoxyacetamide
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| N-Butoxy-N-chloroacetamide | Sodium Acetate (B1210297) | Acetonitrile | 20-23 | 20-30 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of N-Butoxy-N-chloroacetamide
This protocol details the N-chlorination of this compound to yield the key intermediate, N-butoxy-N-chloroacetamide. The procedure is adapted from the established chlorination of N-alkoxyureas.
Materials:
-
This compound
-
tert-Butyl hypochlorite (t-BuOCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite (1.1 eq) in dichloromethane to the stirred solution of this compound.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-butoxy-N-chloroacetamide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of N-Acetoxy-N-butoxyacetamide (Anomeric Amide)
This protocol describes the nucleophilic substitution of the chloro group in N-butoxy-N-chloroacetamide with an acetate group to form the target anomeric amide.
Materials:
-
N-Butoxy-N-chloroacetamide
-
Sodium acetate (NaOAc)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and extraction
Procedure:
-
In a round-bottom flask, dissolve N-butoxy-N-chloroacetamide (1.0 eq) in acetonitrile.
-
Add sodium acetate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-23 °C) for 20-30 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the solid sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetoxy-N-butoxyacetamide.
-
Purify the product by column chromatography on silica gel.
Visualizations
Synthesis Workflow
The overall synthetic pathway from this compound to the anomeric amide is depicted in the following workflow diagram.
Caption: Synthetic route to anomeric amides.
Reaction Mechanism: Nucleophilic Substitution
The formation of the anomeric amide from the N-chloro intermediate proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction at the nitrogen atom.
Caption: Sₙ2 mechanism at the nitrogen atom.
Application Notes and Protocols: N-Butoxyacetamide as a Substrate for Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Butoxyacetamide is a chemical compound containing both an amide linkage and an N-alkoxy group. This structure suggests its potential as a substrate for various metabolic enzymes, particularly hydrolases and oxidoreductases. Understanding the enzymatic fate of this compound is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile in preclinical drug development. These application notes provide a comprehensive guide to investigating the enzymatic metabolism of this compound, including detailed protocols for enzyme screening and kinetic characterization. While specific enzymes catalysing the conversion of this compound are yet to be fully elucidated, this document outlines a robust framework for such investigations based on established principles of enzymology.
Proposed Metabolic Pathways for this compound
Based on its chemical structure, this compound may undergo metabolism through two primary enzymatic pathways:
-
Amide Hydrolysis: Amidases (or amidohydrolases) are enzymes that catalyze the cleavage of amide bonds.[1] This reaction would hydrolyze this compound into butoxyamine and acetic acid.
-
N-Dealkylation: Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism and can catalyze the N-dealkylation of various compounds.[2][3][4] This oxidative process would lead to the formation of acetamide (B32628) and butyraldehyde.
The following diagram illustrates these hypothetical metabolic pathways.
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols
The following protocols provide a general framework for identifying and characterizing enzymes that metabolize this compound.
Protocol 1: Enzyme Screening for this compound Metabolism
Objective: To identify enzymes capable of metabolizing this compound.
Materials:
-
This compound
-
Recombinant human amidases and cytochrome P450 isoforms (commercially available)
-
Human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (for CYP assays)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare working solutions of recombinant enzymes and HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Set up Reaction Mixtures:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Enzyme solution (recombinant enzyme or HLM)
-
This compound (final concentration of 10 µM)
-
-
For CYP assays, add the NADPH regenerating system. For control reactions, use heat-inactivated enzyme or omit the NADPH system.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (or NADPH for CYP assays).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and detect the formation of potential metabolites (butoxyamine, acetamide).
-
Protocol 2: Determination of Enzyme Kinetic Parameters
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymatic metabolism of this compound.
Materials:
-
Same as Protocol 1, with the selected active enzyme.
Procedure:
-
Prepare Reagent Stock Solutions: As in Protocol 1.
-
Set up Reaction Mixtures:
-
Prepare a series of reactions with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
The enzyme concentration should be kept constant and low enough to ensure initial velocity conditions.
-
-
Incubation:
-
Follow the incubation procedure from Protocol 1, but use a shorter incubation time to ensure that less than 20% of the substrate is consumed (to maintain initial velocity conditions).
-
-
Reaction Quenching and Sample Analysis: As in Protocol 1.
-
Data Analysis:
-
Measure the initial reaction velocity (v) at each substrate concentration ([S]).
-
Plot v versus [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Hypothetical Screening of Enzymes for this compound Metabolism
| Enzyme Source | Substrate Depletion (%) | Butoxyamine Formation (µM) | Acetamide Formation (µM) |
| Amidase 1 | 85.2 ± 4.1 | 8.3 ± 0.5 | < LOQ |
| Amidase 2 | 5.6 ± 1.2 | < LOQ | < LOQ |
| CYP3A4 | 92.5 ± 6.3 | < LOQ | 9.1 ± 0.7 |
| CYP2D6 | 12.1 ± 2.5 | < LOQ | 1.1 ± 0.2 |
| Human Liver Microsomes | 95.8 ± 5.9 | 45.7 ± 3.8 | 48.2 ± 4.1 |
| Heat-Inactivated Control | < LOQ | < LOQ | < LOQ |
| Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification. |
Table 2: Hypothetical Kinetic Parameters for this compound Metabolism
| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| Amidase 1 | 15.4 ± 2.1 | 250 ± 15 |
| CYP3A4 | 8.9 ± 1.5 | 480 ± 25 |
Data are presented as mean ± standard deviation from non-linear regression analysis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the investigation of this compound as an enzymatic substrate.
Caption: General experimental workflow.
References
- 1. Identification of active sites in amidase: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
Application Notes and Protocols for the Quantification of N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-Butoxyacetamide in various sample matrices. The protocols described are based on common analytical techniques and principles applicable to the analysis of primary and N-substituted amides. The provided quantitative data is extrapolated from the analysis of structurally similar compounds and serves as a benchmark for method development and validation.
Overview of Analytical Approaches
The quantification of this compound can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is a robust method for routine analysis, while GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level detection and identification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods for this compound, based on data from analogous amide compounds.[1][2][3][4]
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 5 - 150 µg/mL | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.03 µg/L (with derivatization) |
| Limit of Quantitation (LOQ) | ~4 µg/mL | ~0.1 µg/L (with derivatization) |
| Accuracy (% Recovery) | 98 - 105% | 80 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Application Note 1: Quantification of this compound using HPLC-UV
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Application Note 2: Trace-Level Quantification of this compound using GC-MS
This method provides high sensitivity and selectivity for the determination of this compound at trace levels, for instance, as an impurity or in biological matrices.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, ultra-high purity)
-
Internal Standard (e.g., N-Propoxyacetamide or a stable isotope-labeled analogue)
2. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations in the desired range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Each standard should contain a fixed concentration of the internal standard.
-
Sample Preparation:
-
For liquid samples, a direct dilution with methanol may be appropriate.
-
For solid samples, perform a solvent extraction with methanol or dichloromethane.
-
Spike a known volume of the prepared sample with the internal standard.
-
Filter the final solution through a 0.22 µm syringe filter.
-
4. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound and the internal standard.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ¹H NMR Spectral Analysis of N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of N-Butoxyacetamide. Due to the absence of experimentally acquired spectral data in publicly available databases, this note presents a predicted ¹H NMR spectrum based on established chemical shift theory and data from analogous structures. The provided experimental protocol outlines a standardized procedure for acquiring high-quality ¹H NMR spectra of N-alkoxyamides and similar small molecules, ensuring reproducibility and accuracy in research and development settings.
Introduction
This compound is an organic compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring both an amide and a butoxy group, gives rise to a distinct ¹H NMR spectrum that can be used for its identification and characterization. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei. The chemical shift, signal integration, and spin-spin coupling patterns observed in a ¹H NMR spectrum are unique to a molecule's structure, making it an indispensable tool for structural elucidation and purity assessment.
This application note serves as a practical guide for researchers, offering a predicted ¹H NMR data summary for this compound and a comprehensive experimental protocol for its analysis.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, such as N-butylacetamide, and established principles of NMR spectroscopy that correlate chemical environment with spectral parameters.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (-CH₃) | ~ 0.9 | Triplet (t) | 3H | ~ 7.4 |
| H-b (-CH₂-) | ~ 1.4 | Sextet | 2H | ~ 7.4, 6.8 |
| H-c (-CH₂-) | ~ 1.6 | Quintet | 2H | ~ 6.8, 6.7 |
| H-d (-O-CH₂-) | ~ 3.8 | Triplet (t) | 2H | ~ 6.7 |
| H-e (CH₃-C=O) | ~ 2.0 | Singlet (s) | 3H | - |
Note: Predicted values are for a spectrum recorded in a standard deuterated solvent such as CDCl₃ and referenced to TMS at 0.00 ppm. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Structural Interpretation of the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound can be interpreted as follows:
-
The triplet at approximately 0.9 ppm corresponds to the terminal methyl protons (H-a) of the butoxy group. It is split into a triplet by the two adjacent methylene (B1212753) protons (H-b).
-
The signal at around 1.4 ppm is assigned to the second methylene group (H-b) in the butyl chain. The signal is predicted to be a sextet due to coupling with the adjacent methyl (H-a) and methylene (H-c) protons.
-
The quintet at approximately 1.6 ppm is attributed to the methylene protons (H-c) adjacent to the oxygen-linked methylene group. It is split by the neighboring methylene protons (H-b and H-d).
-
The triplet at about 3.8 ppm is assigned to the methylene protons (H-d) directly attached to the oxygen atom. The electronegativity of the oxygen atom causes a significant downfield shift. This signal is a triplet due to coupling with the adjacent methylene protons (H-c).
-
The singlet at approximately 2.0 ppm corresponds to the methyl protons of the acetamide (B32628) group (H-e). This signal is a singlet because there are no adjacent protons to cause splitting.
Experimental Protocol for ¹H NMR Analysis
This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound or similar small organic molecules.
1. Sample Preparation
-
Materials:
-
Procedure:
-
Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 1-3 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2]
-
Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) in Hertz.
Visualization of this compound Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments that give rise to the predicted ¹H NMR signals.
Caption: Molecular structure of this compound with proton environments labeled.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR spectral analysis of this compound. The predicted spectral data and detailed interpretation serve as a valuable reference for the identification and structural confirmation of this compound. The outlined experimental protocol offers a standardized method for acquiring high-quality ¹H NMR spectra, ensuring reliable and reproducible results in a research and development setting. By following these guidelines, researchers can confidently utilize ¹H NMR spectroscopy for the characterization of this compound and related molecules.
References
Application Notes and Protocols for N-Alkoxyacetamide Derivatives in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Alkoxyacetamides and their derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry. While direct research on N-Butoxyacetamide is limited in publicly available literature, extensive studies on structurally related N-alkyl and N-aryl acetamide (B32628) derivatives have revealed promising applications, particularly in the fields of oncology and cell signaling. These compounds have demonstrated potent antiproliferative activities against various cancer cell lines and have been implicated in the modulation of critical cellular pathways, such as intracellular calcium signaling.
These application notes provide a summary of the current understanding of the medicinal chemistry applications of N-substituted acetamide derivatives, with a focus on their anticancer effects. Detailed protocols for the synthesis and in vitro evaluation of these compounds are presented to facilitate further research and drug discovery efforts in this area.
Applications in Medicinal Chemistry
Anticancer Activity
A significant body of research has focused on the evaluation of N-substituted acetamide derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including leukemia, lung carcinoma, and breast cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Modulation of Calcium Signaling
Derivatives of N-alkylacetamides have been investigated for their ability to modulate intracellular calcium signaling pathways. Dysregulation of calcium homeostasis is a hallmark of various diseases, including cancer and neurodegenerative disorders. The ability of these compounds to influence calcium channels or other components of the calcium signaling cascade suggests their potential as therapeutic agents for these conditions.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of various N-substituted acetamide derivatives against several human cancer cell lines. It is important to note that these are representative examples, and the activity of specific compounds can vary significantly based on their structural modifications.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | N-(naphthalen-2-yl)acetamide derivative | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | [1] |
| Compound 2 | Thiazole-based acetamide derivative | Hela (Cervical Cancer) | 1.3 ± 0.14 | [2] |
| Compound 3 | Phenylacetamide derivative | PC3 (Prostate Carcinoma) | 52 | [3] |
| Compound 4 | Phenylacetamide derivative | PC3 (Prostate Carcinoma) | 80 | [3] |
| Compound 5 | Phenylacetamide derivative | MCF-7 (Breast Cancer) | 100 | [3] |
| Compound 6 | Unspecified Acetamide Derivative | HL-60 (Leukemia) | 8.09 | [4] |
| Compound 7 | Unspecified Acetamide Derivative | A549 (Lung Carcinoma) | 9.34 | [4] |
| Compound 8 | Unspecified Acetamide Derivative | MCF-7 (Breast Cancer) | 3.26 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Acetamide Derivatives
This protocol describes a general method for the synthesis of N-substituted acetamide derivatives via the amidation of a carboxylic acid.
Materials:
-
Appropriate carboxylic acid (e.g., 2-phenoxyacetic acid)
-
Appropriate amine (e.g., n-butylamine)
-
N,N'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., EDC/HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add CDI (2 equivalents) and DMAP (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 20-30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 5-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted acetamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the cytotoxic effects of N-substituted acetamide derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
N-substituted acetamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a proprietary solution for MTS)
-
Microplate reader
Procedure:
-
Culture the cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the N-substituted acetamide derivative in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and in vitro screening of N-substituted acetamide derivatives.
Caption: Hypothesized modulation of the IP3-mediated calcium signaling pathway by N-acetamide derivatives.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The tert-Butyloxycarbonyl (Boc) Protecting Group in the Development of Novel Synthetic Strategies
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for "N-Butoxyacetamide" as a protecting group did not yield any established use in the scientific literature. It is likely a novel or theoretical protecting group. Therefore, these application notes will focus on the widely utilized tert-Butyloxycarbonyl (Boc) group , a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The principles and protocols described herein for the Boc group are foundational and can serve as a benchmark for the evaluation of any novel protecting group.
Introduction to the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[1][2] Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions.[2] This orthogonality allows for selective deprotection in the presence of other protecting groups, a critical feature in multi-step syntheses.[2]
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). It protects the amine by converting it into a carbamate, which is significantly less nucleophilic and basic.[2][3] Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA).[4]
Key Applications
-
Peptide Synthesis: The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), where it is used to protect the α-amino group of amino acids.[5]
-
Protection of Amines, Alcohols, and Thiols: While primarily used for amines, the Boc group can also be adapted to protect other functional groups like alcohols and thiols, though less commonly.
-
Medicinal Chemistry: The Boc group is instrumental in the synthesis of complex drug molecules and intermediates.
Data Presentation: Stability of the Boc Protecting Group
The stability of the Boc group under various conditions is crucial for its application. The following table summarizes its general stability profile.
| Reagent/Condition Category | Specific Reagents/Conditions | Stability of Boc Group |
| Strong Acids | Trifluoroacetic acid (TFA), HCl, HBr | Labile |
| Lewis Acids | ZnBr₂, TMSI | Labile |
| Bases | Piperidine, NaOH, Na₂CO₃ | Stable |
| Nucleophiles | Hydrazine, Amines | Stable |
| Reducing Agents | H₂/Pd, NaBH₄, LiAlH₄ | Stable |
| Oxidizing Agents | m-CPBA, KMnO₄ | Stable |
| Organometallics | Grignard reagents, Organolithiums | Stable |
Experimental Protocols
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃) solution)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (1.1 - 1.5 eq). For aqueous conditions, a saturated solution of NaHCO₃ can be used.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If the reaction was done in a water-miscible solvent, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
This protocol outlines the removal of the Boc protecting group from a protected amine.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting amine salt can be used directly or the free amine can be obtained by further basification and extraction.
Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Troubleshooting & Optimization
How to improve the yield of N-Butoxyacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N-Butoxyacetamide synthesis. The following information is based on established principles of organic synthesis, as direct literature on the optimization of this specific compound is not extensively available. The proposed primary synthetic route involves the reaction of sodium butoxide with 2-chloroacetamide (B119443).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| NB-TG01 | Why is the yield of this compound consistently low? | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of the product. | - Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting materials. - Optimize Temperature: See the data in Table 1 for the effect of temperature on yield. A moderate temperature is often optimal to ensure a reasonable reaction rate without promoting side reactions. - Vary Stoichiometry: Use a slight excess of sodium butoxide to ensure the complete conversion of 2-chloroacetamide. - Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. |
| NB-TG02 | What are the major side products, and how can their formation be minimized? | - Dialkylation: Reaction of this compound with sodium butoxide. - Elimination: Formation of butene from sodium butoxide. - Hydrolysis: Reaction of 2-chloroacetamide or the product with residual water. | - Minimize Dialkylation: Avoid a large excess of sodium butoxide. - Control Temperature: Higher temperatures can favor elimination reactions. - Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. |
| NB-TG03 | How can I effectively purify the this compound product? | - Presence of unreacted starting materials. - Formation of polar side products. | - Extraction: Use a suitable organic solvent to extract the product from the aqueous phase after quenching the reaction. - Column Chromatography: If simple extraction is insufficient, use silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. |
| NB-TG04 | The reaction is not proceeding to completion. What could be the reason? | - Inactive sodium butoxide. - Low reaction temperature. - Inefficient stirring. | - Check Reagent Quality: Ensure the sodium butoxide is not old or has not been improperly stored, as it can react with atmospheric moisture. - Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Ensure Homogeneity: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and efficient synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reaction of sodium butoxide with 2-chloroacetamide in an aprotic polar solvent like DMF or DMSO.
Q2: What is the role of the solvent in this reaction?
The solvent plays a crucial role in solvating the sodium butoxide and providing a medium for the reaction to occur. Aprotic polar solvents are generally preferred as they can dissolve the ionic reactants without participating in the reaction.
Q3: How critical is the reaction temperature?
The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable side products.
Q4: What is the ideal stoichiometric ratio of reactants?
A slight excess of sodium butoxide (e.g., 1.1 to 1.2 equivalents) relative to 2-chloroacetamide is often recommended to drive the reaction to completion.
Q5: How can the purity of the final product be assessed?
The purity of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 45 |
| 50 | 12 | 75 |
| 75 | 6 | 85 |
| 100 | 4 | 70 (with increased side products) |
Table 2: Effect of Stoichiometry on Yield
| Equivalents of Sodium Butoxide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1.0 | 12 | 75 | 70 |
| 1.1 | 10 | 75 | 85 |
| 1.2 | 10 | 75 | 86 |
| 1.5 | 8 | 75 | 80 (with increased side products) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis Analogue
Materials:
-
Sodium butoxide
-
2-Chloroacetamide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroacetamide (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-chloroacetamide.
-
In a separate flask, prepare a solution of sodium butoxide (1.1 eq) in anhydrous DMF.
-
Slowly add the sodium butoxide solution to the 2-chloroacetamide solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 75 °C and monitor the reaction progress using TLC.
-
After the reaction is complete (approximately 6-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Common side reactions in the synthesis of N-Butoxyacetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Butoxyacetamide. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields can stem from several factors throughout the experimental process. A primary cause is often the incomplete conversion of the starting materials. This can be due to insufficient reaction time or temperature. Additionally, the purity of the starting materials, particularly the butoxyamine, is crucial. Impurities from the synthesis of butoxyamine can interfere with the acylation reaction. Another significant factor can be the loss of product during the work-up and purification stages. Vigorous extraction or multiple purification steps can lead to a diminished final yield. Finally, side reactions, such as the hydrolysis of the acylating agent, can consume reactants and reduce the formation of the desired product.
To improve the yield, consider the following:
-
Ensure your starting materials are pure and dry.
-
Optimize reaction conditions, such as temperature and reaction time, by monitoring the reaction progress using techniques like TLC or LC-MS.
-
Use a gentle work-up procedure to minimize product loss.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acylating agent.
Question: I am observing an unexpected byproduct in my reaction mixture. What could it be?
Answer: The formation of byproducts is a common issue. If you are using an excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) under harsh conditions, you might observe the formation of a diacylated product where the amide nitrogen is acylated a second time. Another possibility is the presence of unreacted starting materials or byproducts from the synthesis of butoxyamine that have reacted with the acylating agent. If the reaction is performed at elevated temperatures, thermal decomposition of the starting materials or the product could also lead to impurities.
To identify the byproduct, analytical techniques such as NMR, GC-MS, or LC-MS are recommended. Once identified, you can adjust the reaction conditions, such as stoichiometry of reactants and temperature, to minimize its formation.
Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Common impurities in the synthesis of this compound include unreacted butoxyamine, excess acylating agent and its hydrolysis product (e.g., acetic acid), and any side products formed during the reaction. If butoxyamine was synthesized using N-hydroxyphthalimide, residual phthalimide-related impurities might also be present.
For purification, consider the following strategies:
-
Aqueous wash: An acidic wash (e.g., dilute HCl) can remove unreacted basic butoxyamine, while a basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like acetic acid.
-
Chromatography: Column chromatography on silica (B1680970) gel is often effective for separating the desired product from closely related impurities. The choice of eluent system will depend on the polarity of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the acylating agent (acetyl chloride or acetic anhydride) by trace amounts of water in the reaction solvent or on the glassware. This not only consumes the acylating agent, leading to incomplete reaction and lower yields, but also produces acetic acid, which can complicate the purification process.
Q2: Can over-acylation occur during the synthesis?
A2: While less common for N-alkoxyamides compared to primary amines, over-acylation (diacylation) can potentially occur if a large excess of a highly reactive acylating agent is used, especially at elevated temperatures. To avoid this, it is advisable to use a stoichiometric amount or a slight excess of the acylating agent and maintain a controlled temperature.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be visualized. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Summary of Common Side Reactions
| Side Reaction/Issue | Potential Cause(s) | Preventative Measures |
| Hydrolysis of Acylating Agent | Presence of water in solvent, reagents, or glassware. | Use anhydrous solvents, dry glassware thoroughly, and handle hygroscopic reagents in an inert atmosphere. |
| Incomplete Reaction | Insufficient reaction time or temperature; impure starting materials. | Monitor reaction progress (e.g., by TLC) to determine optimal reaction time; use purified starting materials. |
| Formation of Diacetylated Byproduct | Excess of a highly reactive acylating agent; high reaction temperature. | Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents); maintain a moderate reaction temperature. |
| Presence of Starting Material Impurities | Incomplete purification of butoxyamine precursor. | Purify butoxyamine thoroughly before use; characterize starting materials to ensure purity. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from butoxyamine and acetyl chloride.
Materials:
-
Butoxyamine (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve butoxyamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Acetyl Chloride:
-
Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred butoxyamine solution at 0 °C over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the butoxyamine is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
-
-
Characterization:
-
Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Identifying and removing impurities from N-Butoxyacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butoxyacetamide. Our goal is to offer practical guidance on identifying and removing impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter with this compound?
Impurities in this compound can generally be categorized into three main groups:
-
Organic Impurities: These can arise from the manufacturing process or degradation.[1] They include starting materials, byproducts of side reactions, intermediates, and degradation products.
-
Inorganic Impurities: These are often introduced during the synthesis process and can include reagents, catalysts, heavy metals, or inorganic salts.[1]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1]
Q2: What are some potential organic impurities specific to this compound synthesis?
While the exact impurity profile depends on the specific synthetic route, potential impurities could include:
-
Unreacted Starting Materials: Such as n-butanol and acetamide.
-
Byproducts from Side Reactions: Depending on the reagents used, side reactions could lead to the formation of various related amide compounds.
-
Degradation Products: this compound, being an amide, can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of n-butanol and acetic acid.
Q3: How can I identify the impurities in my this compound sample?
A multi-pronged approach using various analytical techniques is often the most effective way to identify impurities.[2] The choice of technique depends on the type of impurity you are looking for.
-
For Organic Impurities: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and powerful technique.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structure elucidation of unknown impurities.[1]
-
For Residual Solvents: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.[1]
-
For Inorganic Impurities: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to detect trace metals.[3]
Troubleshooting Guides
Issue 1: My HPLC chromatogram shows multiple unexpected peaks.
This indicates the presence of organic impurities. The following workflow can help you identify and address this issue.
Workflow for Identifying Organic Impurities
Caption: Workflow for the identification of unknown organic impurities.
Experimental Protocol: Impurity Identification by LC-MS
-
Sample Preparation: Dissolve a known concentration of your this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
LC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: Scan a broad mass range (e.g., 50-1000 m/z).
-
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the unexpected peaks to get the molecular weight of the impurities. Compare these with the molecular weights of potential starting materials, byproducts, and degradation products.
Issue 2: My product has a low melting point and appears oily, suggesting the presence of residual solvents.
This is a common issue, and the following guide will help you confirm and remove residual solvents.
Experimental Protocol: Identification and Quantification of Residual Solvents by GC-MS
-
Sample Preparation: Dissolve a precisely weighed amount of your this compound sample in a high-purity solvent that is not expected to be present as a residual solvent (e.g., DMSO).
-
GC Separation:
-
Column: Use a capillary column suitable for volatile organic compounds (e.g., a DB-624).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from 35 to 350 m/z.
-
-
Data Analysis: Identify the solvents by comparing their mass spectra and retention times with a known library of solvents. Quantify the amount of each solvent using a calibration curve prepared with known standards.
Issue 3: How do I remove the identified impurities from my this compound sample?
The choice of purification method depends on the nature of the impurity and the scale of your work.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.[4]
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents for amides include ethanol, acetone, or acetonitrile.[4]
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase Selection: For amides, silica (B1680970) gel is a common choice.
-
Mobile Phase Selection: Use a solvent system that provides good separation between this compound and the impurities, as determined by Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the impure sample in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary
The following table summarizes the key analytical techniques and their primary applications in the context of this compound purity assessment.
| Analytical Technique | Primary Application | Common Impurities Detected |
| HPLC-UV | Quantification of known organic impurities | Starting materials, known byproducts |
| LC-MS | Identification of unknown organic impurities | Unknown byproducts, degradation products |
| GC-MS | Identification and quantification of residual solvents | Methanol, ethanol, acetone, etc. |
| NMR | Structural elucidation of unknown impurities | Complex organic impurities |
| ICP-MS | Detection of trace elemental impurities | Heavy metals, catalyst residues |
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1119-49-9 CAS MSDS (N-BUTYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review [ouci.dntb.gov.ua]
Technical Support Center: N-Alkoxyamide Compound Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of N-alkoxyamide compounds. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes N-alkoxyamide compounds inherently unstable?
A1: N-alkoxyamide compounds have two electronegative atoms (oxygen and another heteroatom) bonded to the amide nitrogen. This configuration leads to a pyramidalization of the nitrogen atom, which reduces the resonance stabilization typically found in amides.[1][2] This diminished resonance makes the amide bond more susceptible to cleavage.
Q2: What are the most common degradation pathways for N-alkoxyamides?
A2: The primary degradation pathways for N-alkoxyamides include:
-
Hydrolysis: Cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.[3][4][5]
-
Thermolysis: Degradation caused by exposure to high temperatures, which can lead to homolysis of the N-O bond to form alkoxyamidyl radicals.[1]
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.[6][7]
-
Oxidation: Degradation in the presence of oxidizing agents.[8]
Q3: How does pH affect the stability of N-alkoxyamide compounds?
A3: pH plays a critical role in the stability of N-alkoxyamides. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Generally, these compounds exhibit their greatest stability in a slightly acidic to neutral pH range (approximately pH 1.0 to 4.0). Under alkaline conditions, hydrolysis is often accelerated.[5]
Troubleshooting Guide
Issue 1: My N-alkoxyamide compound is degrading during storage in solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the solvent | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. | N-alkoxyamides are generally more stable in slightly acidic conditions, which minimizes both acid and base-catalyzed hydrolysis.[9][10] |
| Presence of nucleophiles in the solvent | Use aprotic solvents or solvents with low nucleophilicity. If aqueous solutions are necessary, minimize the presence of external nucleophiles. | Nucleophiles can attack the electrophilic carbonyl carbon, leading to the cleavage of the amide bond. |
| Exposure to light | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | Photodegradation can occur, especially under UV light.[6][7] |
| Elevated storage temperature | Store solutions at recommended low temperatures (e.g., 2-8°C or frozen), avoiding freeze-thaw cycles if possible. | Higher temperatures can accelerate hydrolytic and thermal degradation pathways.[6][11] |
Issue 2: I am observing unexpected byproducts in my reaction mixture involving an N-alkoxyamide.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction conditions are too harsh (e.g., high temperature, extreme pH) | Optimize reaction conditions to use the mildest temperature and pH possible. | Harsh conditions can promote the degradation of the starting material or product. |
| Incompatibility with other reagents | Investigate potential side reactions between the N-alkoxyamide and other reagents in the mixture. Consider a stepwise addition of reagents. | Some reagents may catalyze the degradation of the N-alkoxyamide. |
| Presence of metal ion contaminants | Use high-purity reagents and solvents, or consider the use of a chelating agent if metal-catalyzed degradation is suspected. | Metal ions can catalyze oxidative degradation pathways.[10] |
Issue 3: My purified N-alkoxyamide compound shows poor long-term stability as a solid.
| Potential Cause | Troubleshooting Step | Rationale |
| Hygroscopic nature of the compound | Store the solid compound in a desiccator over a suitable drying agent. | Absorption of atmospheric moisture can lead to hydrolysis even in the solid state. |
| Exposure to air (oxidation) | Store the compound under an inert atmosphere (e.g., nitrogen or argon). | This prevents oxidation, a potential degradation pathway for sensitive compounds.[8] |
| Amorphous solid state | If possible, attempt to crystallize the compound. | Crystalline solids are often more stable than their amorphous counterparts due to a more ordered and lower-energy state. |
Quantitative Data on Stability
The stability of N-alkoxyamides is highly dependent on their specific structure and the conditions to which they are exposed. The following table provides an example of how pH can affect the degradation rate of a similar amide-containing compound, nitazoxanide.
Table 1: Effect of pH on the Degradation Rate Constant of Nitazoxanide at 40°C
| pH | Degradation Rate Constant (k x 10⁻² min⁻¹) | Relative Stability |
| 0.01 | 0.5882 | Low |
| 1.0 | 0.0885 | High |
| 4.0 | 0.0689 | Highest |
| 10.0 | 0.7418 | Lowest |
Data adapted from a study on nitazoxanide, which contains an amide linkage susceptible to hydrolysis.[9]
Experimental Protocols
Protocol 1: General Procedure for Assessing N-Alkoxyamide Stability by HPLC
This protocol outlines a general method for monitoring the degradation of an N-alkoxyamide compound over time using High-Performance Liquid Chromatography (HPLC).[12]
-
Preparation of Stock Solution: Prepare a stock solution of the N-alkoxyamide compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with various buffers to create test solutions at different pH values (e.g., pH 2, 4, 7, 9). The final concentration of the compound should be appropriate for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the aliquot onto a suitable HPLC column (e.g., C18).
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Monitor the elution of the compound and any degradation products using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the parent N-alkoxyamide compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Major degradation pathways for N-alkoxyamide compounds.
Caption: Troubleshooting workflow for N-alkoxyamide instability.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of N-Butoxyacetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-Butoxyacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
When moving to a larger scale, potential exothermic reactions that are manageable in the lab can become hazardous. It is crucial to have efficient heat management through appropriate reactor cooling systems. Additionally, handling larger quantities of reagents like butanol and acetylating agents requires proper personal protective equipment (PPE) and ventilation to avoid inhalation or skin contact.
Q2: How does the choice of solvent impact the scalability of the reaction?
Solvent selection is critical for a successful scale-up. An ideal solvent should not only provide good solubility for reactants and reagents but also be easily recoverable to minimize waste and cost. Factors to consider include boiling point (for ease of removal), viscosity (for efficient stirring), and safety profile. For the synthesis of this compound, solvents like toluene (B28343) or methyl isobutyl ketone (MIBK) could be considered for their azeotropic water removal properties, which can drive the reaction to completion.
Q3: What are the common impurities encountered during the synthesis of this compound and how can they be minimized?
Common impurities may include unreacted starting materials (butoxyamine and acetic anhydride (B1165640)/acetyl chloride), di-acylated byproducts, and products from side reactions. To minimize these, it is important to control the stoichiometry of the reactants carefully. A slight excess of the amine can ensure complete consumption of the acetylating agent. Monitoring the reaction progress using techniques like HPLC or GC can help determine the optimal reaction time to prevent the formation of degradation products.
Q4: What are the recommended purification methods for large-scale production of this compound?
For large-scale purification, crystallization is often the most cost-effective and efficient method. A suitable solvent system should be identified that provides good solubility at higher temperatures and low solubility at cooler temperatures to ensure high recovery of the purified product. Distillation can also be an option if the product is thermally stable and has a significantly different boiling point from the impurities.
Troubleshooting Guide
Issue 1: Low Reaction Yield
-
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from a 10g to a 1kg scale. What are the potential causes and solutions?
-
Answer: A drop in yield during scale-up can be attributed to several factors:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure the stirrer design and speed are adequate for the reactor volume.
-
Poor Temperature Control: An exothermic reaction that was easily controlled on a small scale may overheat in a larger vessel, leading to product degradation. Implement a more robust cooling system and consider slower addition of reagents.
-
Incomplete Reaction: The reaction may require a longer time to reach completion at a larger scale. Monitor the reaction progress and extend the reaction time if necessary.
-
Moisture: Water can hydrolyze the acetylating agent. Ensure all reagents and equipment are dry.
-
Issue 2: Product Discoloration
-
Question: The isolated this compound has a yellow to brown tint, whereas the lab-scale product was white. How can we improve the color of the final product?
-
Answer: Discoloration often indicates the presence of impurities formed through side reactions or degradation.
-
Reaction Temperature: Overheating can cause decomposition. Carefully control the reaction temperature and avoid excessive heating during workup and purification.
-
Air Oxidation: Some impurities might be susceptible to air oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
-
Purification: The discoloration may be due to minor impurities that can be removed by an additional purification step, such as treatment with activated carbon followed by recrystallization.
-
Issue 3: Difficulty in Product Isolation
-
Question: We are struggling to isolate this compound from the reaction mixture. The product seems to be oiling out instead of crystallizing. What can we do?
-
Answer: "Oiling out" during crystallization happens when the product separates as a liquid phase instead of a solid.
-
Solvent Choice: The chosen crystallization solvent may not be optimal. Screen for alternative solvents or solvent mixtures.
-
Cooling Rate: Cooling the solution too quickly can promote oiling. A slower, controlled cooling rate can encourage the formation of crystals.
-
Seeding: Adding a small amount of pure this compound crystals (a seed crystal) to the supersaturated solution can initiate crystallization.
-
Purity: The presence of impurities can inhibit crystallization. Consider an initial purification step, like a wash or extraction, before crystallization.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 80 | 4 | 75 | 95.2 |
| 90 | 3 | 88 | 98.1 |
| 100 | 2 | 92 | 99.3 |
| 110 | 2 | 85 | 96.5 |
Table 2: Influence of Catalyst Loading on Reaction Efficiency
| Catalyst (DMAP) mol% | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 0.5 | 4 | 82 | 98.5 |
| 1.0 | 2 | 92 | 99.3 |
| 1.5 | 2 | 93 | 99.1 |
| 2.0 | 1.5 | 91 | 98.9 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (1 kg Scale)
Materials:
-
n-Butoxyamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Toluene (5 L)
-
4-Dimethylaminopyridine (DMAP) (1.0 mol%)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A 10L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with n-butoxyamine and toluene.
-
Catalyst Addition: DMAP is added to the stirred solution.
-
Reagent Addition: Acetic anhydride is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature at 90-100°C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC analysis of aliquots taken every 30 minutes. The reaction is considered complete when the starting n-butoxyamine is less than 1% of the total peak area.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed successively with 5% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis of this compound.
Technical Support Center: Characterization of Unexpected Products in N-Butoxyacetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butoxyacetamide. The information provided aims to help identify and characterize unexpected products that may arise during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected products in this compound synthesis?
A1: Unexpected products in this compound synthesis can originate from several sources:
-
Impurities in Starting Materials: The primary starting materials, butoxyamine and an acetylating agent (e.g., acetyl chloride or acetic anhydride), may contain impurities that can participate in side reactions.
-
Side Reactions of the Primary Reagents: The desired reaction between butoxyamine and the acetylating agent can be accompanied by competing side reactions.
-
Degradation of the Product: this compound itself can degrade under certain conditions (e.g., presence of acid, base, or heat), leading to the formation of byproducts.
-
Solvent Participation: The reaction solvent, if not inert, can react with starting materials, intermediates, or the final product.
Q2: What is the expected 1H and 13C NMR data for pure this compound?
Table 1: Expected NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (acetyl) | ~2.1 | ~20-22 |
| CH₃ (butyl) | ~0.9 | ~13-14 |
| CH₂ (butyl, next to CH₃) | ~1.4 | ~19-20 |
| CH₂ (butyl, next to O) | ~1.6 | ~30-32 |
| O-CH₂ (butyl) | ~3.9 | ~75-77 |
| C=O | - | ~170-172 |
Q3: What are the likely degradation pathways for this compound?
A3: N-alkoxyamides like this compound are susceptible to several degradation pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the amide bond can be hydrolyzed to form butoxyamine and acetic acid. The butoxyamine can further degrade.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis can also occur, yielding butoxyamine and acetate.
-
Thermal Decomposition: At elevated temperatures, N-alkoxyamides can undergo homolytic cleavage of the N-O bond, leading to the formation of radical species and subsequent complex product mixtures.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although specific pathways for this compound are not well-documented.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Impurity
Symptoms:
-
The yield of the desired this compound is significantly lower than expected.
-
TLC or LC-MS analysis shows a major byproduct with a different retention time.
-
NMR of the crude product shows an additional set of signals.
Possible Cause: A likely cause is the presence of an impurity in the butoxyamine starting material or a side reaction during the synthesis. One common side reaction is the E2 elimination from the butoxyamine, especially if a bulky base is used or if the reaction is heated excessively. Another possibility is the over-acetylation of the desired product, though less common for N-alkoxyamides.
Troubleshooting Steps:
-
Analyze Starting Materials:
-
Run a GC-MS or NMR of your butoxyamine starting material to check for impurities. A common impurity could be butanol or dibutylamine.
-
Ensure your acetylating agent is fresh and free from hydrolysis products (e.g., acetic acid in acetyl chloride).
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Base: If a base is used, consider a non-nucleophilic, sterically hindered base to suppress side reactions.
-
Stoichiometry: Use a precise 1:1 stoichiometry of the reactants. An excess of the acetylating agent can sometimes lead to byproducts.
-
-
Characterize the Impurity:
-
Isolate the major impurity using column chromatography or preparative HPLC.
-
Characterize the impurity using NMR and MS to identify its structure. A common byproduct could be N-butylacetamide if the N-O bond cleaves during the reaction or if there is an impurity of butylamine (B146782) in the starting material.
-
Table 2: Potential Byproducts in this compound Synthesis and Their Expected Mass Spectra Data
| Compound Name | Structure | Expected [M+H]⁺ | Key Fragmentation Ions |
| This compound | CH₃CONH-O-(CH₂)₃CH₃ | 132.10 | 88 (loss of C₂H₄O), 74 (loss of C₄H₈O) |
| N-Butylacetamide | CH₃CONH-(CH₂)₃CH₃ | 116.12 | 72 (McLafferty), 59 (loss of C₄H₉) |
| Butoxyamine | H₂N-O-(CH₂)₃CH₃ | 90.09 | 73 (loss of NH₃), 57 (loss of H₂NO) |
| Acetic Anhydride | (CH₃CO)₂O | 103.04 (as [M+H]⁺) | 61, 43 |
Issue 2: Appearance of a New, More Polar Spot on TLC After Workup
Symptom:
-
A new, more polar spot (lower Rf value) appears on the TLC plate of the product after aqueous workup, which was not present in the crude reaction mixture.
Possible Cause: This is often indicative of hydrolysis of the this compound product during the workup, especially if acidic or basic conditions were used. The hydrolysis product, likely butoxyamine or a related derivative, is more polar.
Troubleshooting Steps:
-
Neutralize Carefully: Ensure that the reaction is fully quenched and neutralized to a pH of ~7 before extraction.
-
Minimize Contact with Water: Perform the aqueous workup quickly and avoid prolonged storage of the product in a biphasic mixture.
-
Use Anhydrous Conditions: If possible, consider a non-aqueous workup, such as direct filtration through a pad of silica (B1680970) gel to remove salts, followed by evaporation of the solvent.
-
Analyze the Byproduct: If the problem persists, isolate the polar byproduct and characterize it to confirm its identity as a hydrolysis product.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve butoxyamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the stirred solution. If using acetic anhydride, a mild base like pyridine (B92270) (1.1 eq) may be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis issues.
Caption: Potential reaction pathways in this compound synthesis.
Monitoring N-Butoxyacetamide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of N-Butoxyacetamide synthesis. The following question-and-answer format addresses specific issues that may be encountered during the experiment, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key reaction components?
A common and straightforward method for synthesizing this compound is the N-alkylation of acetohydroxamic acid. This reaction typically involves the deprotonation of acetohydroxamic acid with a suitable base, followed by nucleophilic attack on an n-butyl halide, such as n-butyl bromide or n-butyl iodide.
-
Starting Materials:
-
Acetohydroxamic acid (AHA)
-
n-Butyl bromide or n-Butyl iodide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Q2: How can I monitor the progress of the reaction using Thin-Layer Chromatography (TLC)?
TLC is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product.
-
Issue: Difficulty in choosing an appropriate TLC solvent system.
-
Solution: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. A common mobile phase for this type of reaction is a 1:1 mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation, where the starting material and product spots are distinct and have Rf values ideally between 0.2 and 0.8.
-
-
Issue: The TLC plate shows multiple spots, and it's unclear which is the product.
-
Solution: Run a co-spot lane on your TLC plate. In this lane, spot both the starting material (acetohydroxamic acid) and the reaction mixture at the same point. This will help you distinguish the starting material spot from the product spot. The product, this compound, is expected to be less polar than acetohydroxamic acid and thus will have a higher Rf value.
-
Q3: My reaction seems to be stalled; the starting material is still present after a prolonged period. What are some potential causes and solutions?
-
Issue: Incomplete deprotonation of acetohydroxamic acid.
-
Troubleshooting:
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the hydroxamic acid. If using a weaker base like potassium carbonate, ensure it is finely powdered and dry. For more robust deprotonation, a stronger base like sodium hydride may be necessary, but requires anhydrous conditions.
-
Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often facilitate deprotonation and subsequent alkylation.
-
-
-
Issue: Low reactivity of the alkylating agent.
-
Troubleshooting:
-
Leaving Group: n-Butyl iodide is a more reactive alkylating agent than n-butyl bromide due to iodide being a better leaving group. Consider switching to n-butyl iodide if the reaction with n-butyl bromide is sluggish.
-
Additive: The addition of a catalytic amount of sodium iodide can in-situ convert n-butyl bromide to the more reactive n-butyl iodide (Finkelstein reaction), which can accelerate the reaction.
-
-
Q4: I am seeing the formation of side products. What are the likely impurities and how can I minimize them?
-
Issue: O-alkylation versus N-alkylation.
-
Explanation: Acetohydroxamic acid has two nucleophilic sites: the nitrogen and the oxygen of the hydroxylamino group. This can lead to the formation of both this compound (desired product) and O-butyl acetohydroxamate (side product).
-
Troubleshooting: The ratio of N- to O-alkylation can be influenced by the choice of solvent and counter-ion. Generally, polar aprotic solvents like DMF favor N-alkylation.
-
-
Issue: Dialkylation.
-
Explanation: It is possible for the product, this compound, to be further alkylated, leading to a dialkylated product.
-
Troubleshooting: Use of a stoichiometric amount or only a slight excess of the n-butyl halide can help minimize this side reaction. Slowly adding the alkylating agent to the reaction mixture can also be beneficial.
-
Quantitative Data Summary
The following table provides estimated analytical data for the key components in the this compound synthesis. These values can serve as a reference for monitoring the reaction progress.
| Compound | Molecular Weight ( g/mol ) | TLC Rf Value (1:1 Hexane:Ethyl Acetate) | Predicted ¹H NMR Chemical Shifts (δ, ppm) |
| Acetohydroxamic Acid | 75.07 | ~0.2 | 1.9 (s, 3H, CH₃), 8.5-9.5 (br s, 2H, NHOH) |
| n-Butyl Bromide | 137.02 | >0.9 (may not be UV active) | 0.9 (t, 3H, CH₃), 1.4 (m, 2H, CH₂), 1.8 (m, 2H, CH₂), 3.4 (t, 2H, CH₂Br) |
| This compound | 131.17 | ~0.6 | 0.9 (t, 3H, CH₃), 1.4 (m, 2H, CH₂), 1.6 (m, 2H, CH₂), 2.0 (s, 3H, COCH₃), 3.9 (t, 2H, OCH₂), 8.0-8.5 (br s, 1H, NH) |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of acetohydroxamic acid in the reaction solvent to use as the starting material standard.
-
Using a capillary tube, spot the SM standard in the "SM" lane.
-
Spot the SM standard in the "Co" lane.
-
Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "RM" lane and directly on top of the SM spot in the "Co" lane.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 hexane:ethyl acetate). Ensure the solvent level is below the spotting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a suitable stain such as potassium permanganate (B83412) or vanillin.
-
Analysis: Compare the spots in the three lanes. The reaction is complete when the starting material spot is no longer visible in the "RM" lane, and a new spot corresponding to the product is observed.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a vial containing water and a suitable extraction solvent (e.g., ethyl acetate). Shake the vial, and then carefully collect the organic layer for analysis.
-
GC Conditions (Illustrative):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Analysis: Monitor the disappearance of the peak corresponding to the starting materials and the appearance of the product peak at its expected retention time. The mass spectrum of the product peak should correspond to the molecular weight of this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.
-
HPLC Conditions (Illustrative):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. For example, a gradient could start at 95% A and ramp to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product.
Visualizations
Caption: Workflow for monitoring and troubleshooting this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Purification of Polar Amide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar amide compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar amide compounds.
Problem: My polar amide compound does not move from the baseline on a normal-phase silica (B1680970) TLC plate, even with highly polar solvents like 100% ethyl acetate.
Possible Causes:
-
Strong Interaction with Silica: The polar nature of your amide is causing it to bind very strongly to the polar silica gel stationary phase.
-
Compound Insolubility: Your compound may not be sufficiently soluble in the mobile phase to move up the plate.
Solutions:
-
Switch to Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. This causes polar compounds to elute earlier.[1]
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For basic or neutral amides, adding a small amount of a base like triethylamine (B128534) (1-3%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can help to reduce tailing and improve mobility by competing for active sites on the silica gel.[2] A stock solution of 10% ammonium hydroxide in methanol (B129727) can be prepared and used as a modifier (1-10%) in dichloromethane.[1]
-
Add an Acidic Modifier: For acidic amides, adding a small amount of a volatile acid like acetic acid or formic acid can improve peak shape.
-
-
Use an Alternative Normal-Phase System:
-
Alumina (B75360) or Florisil: These stationary phases have different selectivities compared to silica and may be suitable for some polar compounds.[1]
-
Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solvent system containing triethylamine to reduce its acidity.[2]
-
Problem: My polar amide compound streaks badly on the chromatography column, leading to poor separation.
Possible Causes:
-
Secondary Interactions: The amide functional group can engage in secondary interactions (e.g., hydrogen bonding) with the stationary phase, leading to tailing.
-
Compound Overload: Applying too much sample to the column can cause band broadening and streaking.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to poor peak shape.
Solutions:
-
Mobile Phase Modifiers: As mentioned above, adding a small amount of a basic or acidic modifier to your eluent can significantly improve peak shape.
-
Gradient Elution: Instead of using an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help to sharpen peaks and improve separation.[2]
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel weight, but this can be much lower for difficult separations.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading can improve the separation. This involves pre-adsorbing your sample onto a small amount of silica gel and then loading the dry powder onto the column.
Problem: I am losing a significant amount of my polar amide product during column chromatography.
Possible Causes:
-
Decomposition on Silica: Some amides can be unstable on acidic silica gel and may decompose during purification.[1]
-
Irreversible Adsorption: The compound may be binding irreversibly to the stationary phase.
-
Product is Highly Water-Soluble: If using reversed-phase chromatography, the product might be too polar and eluting in the void volume with the injection solvent, or it could be co-eluting with polar impurities.
Solutions:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots have appeared, which would indicate decomposition.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina or deactivated silica gel.[1][2]
-
Employ Non-Chromatographic Methods:
-
Recrystallization: This is an excellent alternative for purifying solid polar amides and can often lead to high purity with good recovery.[3] Suitable solvents for polar amides include ethanol, acetone, and acetonitrile (B52724).[3]
-
Liquid-Liquid Extraction: If your amide has acidic or basic properties, you can use pH-swing extractions to separate it from neutral impurities.
-
-
Ion-Exchange Chromatography: This technique is very effective for purifying charged polar amides. Cation-exchange chromatography can be used for basic amides, while anion-exchange is suitable for acidic amides.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar amide compound?
A1: A good starting point is to assess the compound's polarity and stability using Thin Layer Chromatography (TLC).
-
Normal-Phase TLC: Spot the compound on a silica gel TLC plate and test a range of solvent systems, starting with non-polar (e.g., hexane/ethyl acetate) and moving to more polar systems (e.g., dichloromethane/methanol). If the compound remains at the baseline even with highly polar solvents, consider reversed-phase chromatography.
-
Reversed-Phase TLC: Use a C18-functionalized TLC plate with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This will give you an indication of the compound's retention behavior in a reversed-phase system.
-
Stability Test: Spot the compound on a silica TLC plate and leave it exposed to air for a couple of hours before developing it to check for decomposition.[1]
Q2: When should I choose reversed-phase chromatography over normal-phase chromatography for purifying a polar amide?
A2: Reversed-phase chromatography is generally preferred for highly polar compounds that exhibit strong retention and poor peak shape on normal-phase silica.[1] If your compound is water-soluble and difficult to elute from a silica column, reversed-phase is likely a better choice.
Q3: Can I use flash chromatography for very polar amides?
A3: Yes, flash chromatography can be adapted for polar amides. Both normal-phase and reversed-phase flash chromatography are viable options. For normal-phase, you may need to use highly polar solvent systems, often with modifiers like ammonia (B1221849) or triethylamine.[1][2] Reversed-phase flash chromatography is becoming increasingly common for the purification of polar molecules.[4]
Q4: Are there any non-chromatographic methods that are effective for purifying polar amides?
A4: Yes, recrystallization is a powerful technique for purifying solid polar amides and can often provide very high purity.[3] The key is to find a suitable solvent or solvent system where the amide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try for polar amides include ethanol, acetonitrile, and acetone.[3]
Q5: How can I remove residual starting materials, such as unreacted amines or carboxylic acids, from my amide product?
A5:
-
For unreacted amines: If the amine is basic, you can perform an acidic wash (e.g., with dilute HCl) of your organic layer during workup. The protonated amine salt will move to the aqueous layer. Alternatively, ion-exchange chromatography using a cation-exchange resin can be very effective at capturing the basic amine.
-
For unreacted carboxylic acids: A basic wash (e.g., with dilute NaHCO3 or Na2CO3) will convert the carboxylic acid to its carboxylate salt, which will be extracted into the aqueous layer. Anion-exchange chromatography can also be used to remove acidic impurities.
Quantitative Data Summary
The following table summarizes purification data for representative polar amide-containing compounds from the literature. It is important to note that yields and purities are highly dependent on the specific compound, the nature of the impurities, and the optimization of the purification method.
| Compound/Class | Purification Method | Stationary Phase | Eluent/Solvent | Purity | Yield | Reference |
| Nicotinamide (B372718) Riboside (NR) | Reversed-Phase Chromatography | C18 Silica Gel | Water | >95% | 85% | [5] |
| Dihydronicotinamide Riboside (NRH) | Column Chromatography | Basic Alumina and Silica | Methanol | 96% | 55% | [6][7] |
| Therapeutic Peptide | Batch Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient with TFA | >97% | <75% | [8] |
| Therapeutic Peptide | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | C18 Silica | Acetonitrile/Water Gradient with TFA | 98.7% | 94% | [8] |
| Basic Amino Acids | Ion-Exchange Chromatography followed by RP-HPLC | Weakly Acidic Cation Exchange Resin (Biorex-70) | N/A | High | >95% (recovery) | [9] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography of a Polar Amide
This protocol is a general guideline and should be optimized for each specific compound.
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude sample in a suitable polar solvent (e.g., methanol, water, or DMSO).
-
Perform analytical reversed-phase HPLC or use reversed-phase TLC plates (e.g., C18-silica) to determine the optimal mobile phase.
-
Test different gradients of water and an organic modifier (e.g., acetonitrile or methanol). Often, a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to both solvents to improve peak shape.
-
-
Column Preparation:
-
Select a pre-packed reversed-phase flash column (e.g., C18) of an appropriate size for your sample amount.
-
Equilibrate the column with the initial mobile phase conditions (the highest polarity) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).
-
Alternatively, for better resolution, use a "dry loading" technique: dissolve the sample in a suitable solvent, add a small amount of C18 silica, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the column.
-
-
Chromatography:
-
Begin the elution with the initial, highly polar mobile phase.
-
Run a gradient of increasing organic modifier concentration to elute the compounds of interest. The gradient profile should be based on the analytical scale separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require lyophilization (freeze-drying).
-
Protocol 2: Ion-Exchange Chromatography for a Basic Polar Amide
This protocol describes a capture-and-release strategy using a strong cation-exchange (SCX) resin.
-
Resin Selection and Preparation:
-
Choose a strong cation-exchange resin (e.g., with sulfonic acid functional groups).
-
Prepare a slurry of the resin in a suitable solvent and pack it into a column, or use a pre-packed cartridge.
-
Equilibrate the column with a low ionic strength buffer at a pH where the target amide is protonated and positively charged.
-
-
Sample Loading:
-
Dissolve the crude sample in the equilibration buffer.
-
Load the sample onto the column. The basic amide should bind to the negatively charged resin, while neutral and acidic impurities will pass through.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove all unbound impurities.
-
-
Elution:
-
Elute the bound amide by increasing the ionic strength of the buffer (e.g., by adding NaCl) or by increasing the pH to deprotonate the amide.
-
A common method is to use a basic solution, such as 1-5% ammonium hydroxide in methanol, to elute the product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent. If a non-volatile buffer was used, a subsequent desalting step (e.g., by reversed-phase chromatography) may be necessary.
-
Protocol 3: Recrystallization of a Polar Amide
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Common solvents for polar amides include ethanol, methanol, acetonitrile, acetone, and water, or mixtures of these.[3][10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of polar amide compounds.
Caption: Troubleshooting decision tree for a polar amide at the TLC baseline.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02062E [pubs.rsc.org]
- 8. ymcamerica.com [ymcamerica.com]
- 9. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Strategies for drying and storing N-Butoxyacetamide
This technical support center provides guidance on the common challenges encountered during the drying and storage of N-Butoxyacetamide. The following information is compiled from general best practices for handling chemically similar compounds and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying freshly synthesized this compound?
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][2] Some sources suggest that related compounds are moisture-sensitive.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation may include a change in physical appearance (e.g., color change from colorless/white to yellow), a change in physical state (if it is a solid), or the appearance of an unusual odor. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities or degradation products.
Q4: What are the known incompatibilities of this compound?
A4: Specific incompatibility data for this compound is limited. However, based on the amide functional group, it should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote hydrolysis or other degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Clumping or caking of solid this compound | Moisture absorption | 1. Ensure the storage container is tightly sealed. 2. Store in a desiccator or a controlled low-humidity environment. 3. If clumping is observed, the product may need to be re-dried under vacuum. |
| Discoloration (yellowing) | Degradation due to light or heat exposure | 1. Store the container in a dark place or use an amber-colored vial. 2. Ensure the storage temperature is consistently cool. 3. Verify the purity of the sample using an appropriate analytical method. |
| Inconsistent experimental results | Inconsistent purity of this compound | 1. Re-purify the this compound if necessary. 2. Perform a purity check (e.g., via melting point, NMR, or chromatography) before use. 3. Ensure proper drying to remove any residual solvents that might interfere with the reaction. |
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the stability of this compound under various temperature and humidity conditions over time.
Materials:
-
This compound (minimum 3 batches)
-
Controlled environment chambers or incubators
-
Hermetically sealed, amber glass vials
-
Analytical balance
-
HPLC or GC system with a suitable column and detector
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Characterize the initial purity and appearance of each batch of this compound.
-
Aliquot 1 gram of this compound from each batch into separate, pre-weighed, and labeled amber glass vials.
-
Prepare a sufficient number of vials to be tested at each time point for each storage condition.
-
-
Storage Conditions:
-
Place the vials into controlled environment chambers set to the following conditions:
-
25°C / 60% Relative Humidity (RH) (Long-term)
-
40°C / 75% RH (Accelerated)
-
5°C (Refrigerated)
-
-20°C (Frozen)
-
-
-
Time Points:
-
For long-term and refrigerated/frozen conditions, pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
For the accelerated condition, pull samples at 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, visually inspect the samples for any changes in appearance.
-
Perform purity analysis using a validated HPLC or GC method to quantify the amount of this compound and detect any degradation products.
-
(Optional) Perform NMR analysis to identify the structure of any significant degradation products.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation for each condition.
-
Establish a recommended shelf life based on the time it takes for the purity to drop below a predetermined specification (e.g., 95%).
-
Visualizations
Caption: Troubleshooting workflow for this compound handling.
References
Validation & Comparative
Validation of N-Butoxyacetamide purity by HPLC analysis
This guide provides a comparative purity analysis of two N-Butoxyacetamide products, herein designated as Product A and Alternative B, utilizing High-Performance Liquid Chromatography (HPLC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the purity profiles, supported by experimental data and detailed methodologies.
Data Summary
The purity of this compound in both products was determined by calculating the percentage peak area of the main compound relative to the total peak area of all components detected in the chromatogram. The results, including retention times and peak areas for the main component and detected impurities, are summarized in the table below.
| Sample ID | Component | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound (Product A) | Impurity 1 | 2.54 | 15.8 | |
| This compound | 4.12 | 7890.1 | 99.78 | |
| Impurity 2 | 5.01 | 1.7 | ||
| This compound (Alternative B) | Impurity 1 | 2.55 | 45.3 | |
| This compound | 4.13 | 7855.4 | 99.21 | |
| Impurity 2 | 5.02 | 8.9 | ||
| Impurity 3 | 6.78 | 12.1 |
Experimental Protocols
A reversed-phase HPLC method was developed and validated for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. The amide chromophore in this compound is expected to have a UV absorbance in the low UV region.
Standard and Sample Preparation:
-
Solvent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
-
Standard Solution: A reference standard of this compound was prepared at a concentration of 0.5 mg/mL.
-
Sample Solution: Samples of this compound (Product A) and this compound (Alternative B) were prepared at a concentration of 0.5 mg/mL.
Data Analysis:
The purity of this compound was calculated using the area normalization method. The percentage purity is the ratio of the peak area of the this compound to the sum of the areas of all peaks in the chromatogram.
Formula: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical process for the purity validation of this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical flow for the validation of this compound purity.
A Comparative Guide to N-Butoxyacetamide and N-Methoxyacetamide in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast array of functional groups, N-alkoxyamides present a versatile class of compounds with tunable reactivity. This guide provides a comparative analysis of two key N-alkoxyamides: N-Butoxyacetamide and N-Methoxyacetamide. The objective is to delineate their respective performance in chemical reactions, supported by an examination of their structural and electronic properties.
Executive Summary
This guide explores the chemical properties, reactivity, and potential applications of this compound and N-Methoxyacetamide. While both compounds share the N-alkoxyamide functional group, the difference in their alkoxy substituent—butoxy versus methoxy (B1213986)—imparts distinct steric and electronic characteristics that can influence their behavior in chemical transformations. A comprehensive literature search reveals a notable disparity in the available experimental data, with significantly more information on N-methoxyacetamide and its derivatives. This guide, therefore, draws upon established principles of organic chemistry to infer comparative performance, alongside the limited direct data available.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and N-Methoxyacetamide is crucial for predicting their behavior in reaction media and biological systems. The key difference lies in the nature of the alkoxy group.
| Property | This compound | N-Methoxyacetamide | Reference |
| Molecular Formula | C6H13NO2 | C3H7NO2 | |
| Molecular Weight | 131.17 g/mol | 89.09 g/mol | |
| CAS Number | 1119-49-9 | 5806-90-6 | |
| Structure | CH3C(=O)NHOC4H9 | CH3C(=O)NHOCH3 |
The larger butyl group in this compound results in a higher molecular weight and is expected to increase its lipophilicity compared to the more compact and polar N-Methoxyacetamide. This difference in polarity can affect solubility in various solvents and may influence reaction rates and equilibria.
Reactivity and Performance in Chemical Reactions
The reactivity of N-alkoxyamides is primarily governed by the nature of the amide bond and the influence of the alkoxy substituent. Both steric hindrance and electronic effects play a crucial role.
Steric Effects
The bulkier butoxy group in this compound is expected to exert greater steric hindrance around the amide nitrogen compared to the methoxy group. This can have several implications in chemical reactions:
-
Nucleophilic Attack: In reactions where the amide nitrogen or the adjacent carbonyl carbon is the site of nucleophilic attack, the butoxy group may slow down the reaction rate by impeding the approach of the nucleophile.
-
Acylation Reactions: When used as acylating agents, the steric bulk of the leaving butoxy group could influence the rate of acylation. However, the primary factor in such reactions is often the stability of the leaving group.
Electronic Effects
The oxygen atom of the alkoxy group can donate electron density to the amide nitrogen via resonance, which can affect the reactivity of the amide bond. The electron-donating ability of the butoxy and methoxy groups is similar, though subtle differences may exist. These electronic effects can influence:
-
Amide Bond Stability: The resonance contribution from the alkoxy group can increase the double bond character of the C-N bond, making the amide more stable and less prone to hydrolysis.
-
Leaving Group Ability: In reactions where the alkoxyamine moiety acts as a leaving group, its stability is a key determinant of reactivity.
Applications in Drug Development and Organic Synthesis
N-alkoxyamides are valuable intermediates in organic synthesis and have potential applications in drug development.
-
Peptide Synthesis: N-alkoxyamides can be used in peptide synthesis, where the alkoxy group can serve as a protecting group for the amide nitrogen. The choice between a butoxy and a methoxy group would depend on the desired stability and the specific deprotection conditions required in a multi-step synthesis.
-
Drug Scaffolds: The N-alkoxyamide moiety can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as metabolic stability and membrane permeability. The increased lipophilicity of a butoxy group might enhance membrane permeability, while also potentially increasing metabolic susceptibility.
-
Acylating Agents: N-alkoxyamides can function as acylating agents for various nucleophiles. The reactivity can be tuned by modifying the alkoxy group.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the available literature. However, a general approach to the synthesis of N-alkoxyamides involves the acylation of the corresponding O-alkylhydroxylamine.
General Synthesis of N-Alkoxyacetamide:
A solution of O-alkylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., triethylamine (B128534) or pyridine) to liberate the free hydroxylamine. To this mixture, an acylating agent such as acetyl chloride or acetic anhydride (B1165640) is added, typically at a reduced temperature (e.g., 0 °C). The reaction is stirred for a period of time until completion, followed by an aqueous work-up and purification of the product by distillation or chromatography.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the comparative reactivity of this compound and N-Methoxyacetamide.
Caption: Factors influencing the reactivity of N-alkoxyacetamides.
Conclusion
While both this compound and N-Methoxyacetamide belong to the same class of N-alkoxyamides, the difference in their alkoxy substituent is predicted to lead to variations in their chemical and physical properties. The butoxy group is expected to confer greater steric bulk and lipophilicity, which could decrease reaction rates involving nucleophilic attack at the amide center and alter solubility profiles. Conversely, the smaller methoxy group would offer less steric hindrance.
The lack of direct comparative experimental data for this compound in the public domain prevents a definitive quantitative comparison. Researchers and drug development professionals are encouraged to consider these inferred differences when selecting an N-alkoxyacetamide for a specific application. Further experimental studies are warranted to fully elucidate the performance characteristics of this compound and enable a more robust comparison with its methoxy counterpart.
How does N-Butoxyacetamide compare to other simple amides
A Comparative Guide to N-Butylacetamide and Other Simple Amides for Researchers and Drug Development Professionals
This guide provides a detailed comparison of N-Butylacetamide with other simple amides, namely Acetamide (B32628), Propanamide, and Butanamide. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work.
Physicochemical Properties
The fundamental physicochemical properties of N-Butylacetamide and the selected simple amides are summarized in the table below. These properties are crucial in determining the applications and handling requirements of these compounds.
| Property | N-Butylacetamide | Acetamide | Propanamide | Butanamide |
| Molecular Formula | C6H13NO[1] | C2H5NO[2] | C3H7NO | C4H9NO |
| Molecular Weight ( g/mol ) | 115.17 | 59.07[2] | 73.09 | 87.12 |
| Melting Point (°C) | -12[3] | 79 - 81[2] | 81[4] | 115[4] |
| Boiling Point (°C) | 229[5] | 221.2[2] | 213[4] | 216[4] |
| Water Solubility | Soluble (8839 mg/L at 25 °C)[5] | Soluble (2000 g/L)[2] | Soluble[4] | Soluble[4] |
| Appearance | - | Colorless, hygroscopic solid[2] | - | - |
Structural Comparison and Structure-Property Relationships
The chemical structures of these amides directly influence their physical properties. N-Butylacetamide is an N-substituted secondary amide, while acetamide, propanamide, and butanamide are primary amides. The length of the alkyl chain and the substitution on the nitrogen atom are key determinants of their boiling points, melting points, and solubility.
The following diagram illustrates the structural differences and their impact on boiling points.
Comparative Performance in Applications
Simple amides are versatile compounds used as solvents, plasticizers, and intermediates in organic synthesis.[2][6]
Solvent Properties: Molten acetamide is an excellent solvent for a wide range of organic and inorganic compounds due to its high dielectric constant.[2] N-substituted amides are also often used as solvents.[6] The solubility of a compound in these amides is dependent on the polarity and hydrogen bonding capabilities of both the solute and the amide.
Plasticizer Performance: Amides, including acetamide and formamide (B127407), have been studied as plasticizers for thermoplastic starch.[7][8] Their effectiveness is related to their ability to form hydrogen bonds with the polymer, which reduces intermolecular forces between polymer chains and increases flexibility.[7] The order of hydrogen bond-forming abilities with starch has been reported as: urea (B33335) > formamide > acetamide > polyols.[7][8] While effective, amide-based plasticizers may not be suitable for applications like food packaging due to safety concerns.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to compare the properties of these amides.
Determination of Aqueous Solubility
This protocol outlines a gravimetric method to determine the solubility of the amides in water at various temperatures.
Methodology:
-
Preparation of Saturated Solution: For each amide, add an excess amount to a sealed vial containing a known volume of deionized water.
-
Equilibration: Place the vials in a temperature-controlled water bath and stir the contents vigorously for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Cease stirring and allow the vials to remain in the water bath for at least 4 hours to permit the undissolved solid to settle.
-
Sample Collection: Using a calibrated pipette, carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Gravimetric Analysis: Transfer the collected sample to a pre-weighed container. Evaporate the water under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the amide) until a constant weight of the dried amide is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved amide by the volume of the collected supernatant. This procedure should be repeated at different temperatures to determine the temperature dependence of solubility.[9]
Comparative Hydrolytic Stability
This protocol describes an accelerated stability test to compare the rates of hydrolysis of the amides under acidic or basic conditions.
Methodology:
-
Preparation of Amide Solutions: Prepare solutions of each amide of a known concentration in an aqueous acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) medium.
-
Accelerated Aging: Place the solutions in a temperature-controlled environment at an elevated temperature (e.g., 50 °C) to accelerate the hydrolysis reaction.
-
Time-Point Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching the Reaction: Immediately neutralize the withdrawn sample to stop the hydrolysis reaction.
-
Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the amide and the concentration of the resulting carboxylic acid.
-
Data Analysis: Plot the concentration of the amide as a function of time for each compound. The rate of hydrolysis can be determined from the slope of this plot. A steeper slope indicates lower stability. Amides are generally more resistant to hydrolysis than esters.[10][11] The rate-determining step in acid-catalyzed hydrolysis is typically the attack of water on the protonated amide.[12]
Conclusion
N-Butylacetamide, as an N-substituted secondary amide, exhibits distinct physicochemical properties compared to simple primary amides like acetamide, propanamide, and butanamide. Its lower melting point and comparable boiling point, despite a higher molecular weight, are notable differences. The choice of a particular amide for a specific application will depend on a careful consideration of its properties, including solubility, stability, and performance characteristics as a solvent or plasticizer. The experimental protocols provided in this guide offer a framework for conducting comparative studies to inform this selection process.
References
- 1. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide - Wikipedia [en.wikipedia.org]
- 3. N-butyl acetamide [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Butylacetamide | 1119-49-9, N-Butylacetamide Formula - ECHEMI [echemi.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validating Computational Models for N-Butylacetamide Properties: A Comparative Guide
A comprehensive analysis of computational models versus experimental data for the physicochemical properties of N-Butylacetamide, providing researchers, scientists, and drug development professionals with a framework for model validation.
The accurate prediction of a molecule's physicochemical properties is a cornerstone of modern drug discovery and development. Computational models offer a rapid and cost-effective means to screen potential drug candidates, but their predictive accuracy must be rigorously validated against experimental data. This guide provides a detailed comparison of experimentally determined and computationally predicted properties for N-Butylacetamide, a simple amide, offering a case study in the validation of in silico models. While the user's query specified "N-Butoxyacetamide," extensive database searches suggest this is likely a misnomer for the more common N-Butylacetamide, which will be the focus of this guide.
Comparison of Experimental and Predicted Physicochemical Properties
The following table summarizes the available experimental data for N-Butylacetamide and contrasts it with values predicted by various computational models. Significant discrepancies in reported experimental values, particularly for the melting point, highlight the importance of consulting multiple reliable sources.
| Physicochemical Property | Experimental Value | Computational Model | Predicted Value |
| Melting Point (°C) | -12[1] | - | - |
| 112-114[2][3] | |||
| 228-229 | |||
| Boiling Point (°C) | 228 @ 760 Torr | - | - |
| 229[2][3] | |||
| 117 @ 9 mmHg | |||
| Density (g/cm³) | 0.8994 @ 20 °C[2] | - | - |
| 0.902 | |||
| 0.862[3] | |||
| Water Solubility (mg/L) | 8839 @ 25 °C (estimated)[2] | - | - |
| LogP | 1.31350[2][3] | XLogP3 | 1.0[3] |
Note: The wide range of experimental melting points suggests potential inaccuracies in reported data or measurements of different crystalline forms. The value of -12 °C is considered the most plausible for a small aliphatic amide.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable data for model validation. The following are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines for determining key physicochemical properties.
Melting Point/Melting Range (OECD TG 102)
This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][5]
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods measure the heat flow to or from a sample as a function of temperature. A peak in the heat flow curve indicates the melting point.
-
Kofler Hot Bar: This method uses a heated metal bar with a temperature gradient to determine the melting point.
Boiling Point (OECD TG 103)
This guideline outlines methods for determining the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[2][6][7][8]
-
Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.
-
Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.
-
Distillation Method: This method determines the boiling range of a substance by distillation.
Water Solubility (OECD TG 105)
This guideline provides two primary methods for determining the saturation mass concentration of a substance in water at a given temperature.[1][3][9][10][11]
-
Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance is then determined analytically. This method is suitable for solubilities above 10⁻² g/L.
-
Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached. This method is suitable for solubilities below 10⁻² g/L.
Partition Coefficient (n-octanol/water) (OECD TG 107, 117, 123)
The partition coefficient (logP) is a measure of a substance's lipophilicity. These guidelines describe methods to determine the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.
-
Shake Flask Method (TG 107): The substance is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentrations in both phases are measured. This method is suitable for logP values between -2 and 4.[12]
-
HPLC Method (TG 117): This is a chromatographic method where the retention time of the substance on a reversed-phase HPLC column is correlated with known logP values of reference compounds.
-
Slow-Stirring Method (TG 123): This method is for highly hydrophobic substances (logP > 5) and involves slowly stirring the two phases to avoid the formation of microdroplets, which can interfere with accurate measurements.[13]
Validation Workflow
References
- 1. filab.fr [filab.fr]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
Assessing the Mutagenic Potential of N-Butoxyacetamide Derivatives: A Comparative Guide
Introduction
N-Butoxyacetamide derivatives are a class of chemical compounds with potential applications in various industrial and pharmaceutical sectors. As with any new chemical entity, a thorough evaluation of their safety profile is paramount before widespread use. A critical component of this safety assessment is the evaluation of their mutagenic potential – the capacity to induce genetic mutations. This guide provides a comparative framework for assessing the mutagenic potential of this compound derivatives, outlining standard experimental protocols and data presentation formats.
Standard Assays for Mutagenicity Testing
A battery of tests is typically employed to assess the mutagenic potential of a substance, covering different endpoints of genetic damage.[1] These tests are designed to detect gene mutations and chromosomal damage.[2] The standard approach involves a combination of in vitro and in vivo assays.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that utilizes bacteria, typically strains of Salmonella typhimurium and Escherichia coli, to assess the mutagenic potential of chemical compounds.[3][4] These bacterial strains are auxotrophic mutants, meaning they have a mutation that prevents them from synthesizing an essential amino acid, such as histidine.[4][5] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[3][5] A positive result indicates that the chemical is mutagenic and may have carcinogenic potential.[3][4]
2. In Vitro Mammalian Cell Micronucleus Test
This assay is used to detect damage to chromosomes. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates that it may be a clastogen (an agent that causes breaks in chromosomes) or an aneugen (an agent that causes whole chromosomes to be lost or gained).
3. In Vivo Mammalian Erythrocyte Micronucleus Test
To complement in vitro findings, in vivo tests are crucial. The rodent bone marrow micronucleus test is a common in vivo assay.[6] Animals, typically mice or rats, are exposed to the test substance, and the formation of micronuclei in their developing red blood cells (erythrocytes) is assessed. This test provides information on the potential of a compound to induce chromosomal damage in a whole organism, taking into account metabolic activation and detoxification processes.[6]
Data Presentation
Clear and concise data presentation is essential for comparing the mutagenic potential of different compounds. The following tables provide a template for summarizing quantitative data from the aforementioned assays.
Table 1: Ames Test Results for a Hypothetical this compound Derivative
| Test Strain | Test Compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Fold Increase over Control | Mutagenic Potential |
| TA98 | 0 (Control) | - | 25 ± 4 | 1.0 | - |
| 10 | - | 28 ± 5 | 1.1 | - | |
| 50 | - | 32 ± 6 | 1.3 | - | |
| 100 | - | 30 ± 4 | 1.2 | - | |
| 0 (Control) | + | 35 ± 5 | 1.0 | - | |
| 10 | + | 75 ± 8 | 2.1 | + | |
| 50 | + | 152 ± 12 | 4.3 | + | |
| 100 | + | 289 ± 20 | 8.3 | + | |
| TA100 | 0 (Control) | - | 120 ± 10 | 1.0 | - |
| 10 | - | 125 ± 11 | 1.0 | - | |
| 50 | - | 130 ± 12 | 1.1 | - | |
| 100 | - | 128 ± 9 | 1.1 | - | |
| 0 (Control) | + | 140 ± 15 | 1.0 | - | |
| 10 | + | 295 ± 25 | 2.1 | + | |
| 50 | + | 580 ± 40 | 4.1 | + | |
| 100 | + | 1150 ± 85 | 8.2 | + |
SD: Standard Deviation; S9: Rat liver homogenate for metabolic activation. A positive response is generally considered a reproducible, dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control.
Table 2: In Vitro Micronucleus Test Results for a Hypothetical this compound Derivative in Human Lymphocytes
| Treatment | Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells with Micronuclei (per 1000 cells) | % Binucleated Cells with Micronuclei (Mean ± SD) | Cytotoxicity (% Cell Viability) | Genotoxic Potential |
| Control | 0 | - | 10 | 1.0 ± 0.3 | 100 | - |
| Derivative X | 1 | - | 12 | 1.2 ± 0.4 | 98 | - |
| 10 | - | 15 | 1.5 ± 0.5 | 95 | - | |
| 50 | - | 35 | 3.5 ± 0.8 | 80 | + | |
| Control | 0 | + | 12 | 1.2 ± 0.4 | 100 | - |
| Derivative X | 1 | + | 18 | 1.8 ± 0.6 | 97 | - |
| 10 | + | 45 | 4.5 ± 1.1 | 85 | + | |
| 50 | + | 98 | 9.8 ± 2.0 | 70 | + | |
| Mitomycin C (Positive Control) | 0.5 | - | 85 | 8.5 ± 1.5 | 65 | + |
A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
Table 3: In Vivo Micronucleus Test Results for a Hypothetical this compound Derivative in Mouse Bone Marrow
| Treatment Group | Dose (mg/kg bw) | Sampling Time (h) | Number of Polychromatic Erythrocytes (PCEs) with Micronuclei (per 2000 PCEs) | % PCEs with Micronuclei (Mean ± SD) | PCE / (PCE + NCE) Ratio | Genotoxic Potential |
| Vehicle Control | 0 | 24 | 4 | 0.20 ± 0.05 | 0.55 | - |
| Derivative Y | 50 | 24 | 5 | 0.25 ± 0.06 | 0.53 | - |
| 100 | 24 | 12 | 0.60 ± 0.10 | 0.51 | + | |
| 200 | 24 | 25 | 1.25 ± 0.20 | 0.48 | + | |
| Vehicle Control | 0 | 48 | 5 | 0.25 ± 0.07 | 0.56 | - |
| Derivative Y | 50 | 48 | 6 | 0.30 ± 0.08 | 0.54 | - |
| 100 | 48 | 15 | 0.75 ± 0.12 | 0.50 | + | |
| 200 | 48 | 30 | 1.50 ± 0.25 | 0.45 | + | |
| Cyclophosphamide (Positive Control) | 40 | 24 | 40 | 2.00 ± 0.30 | 0.40 | + |
bw: body weight; PCE: Polychromatic Erythrocyte; NCE: Normochromatic Erythrocyte. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates in vivo genotoxicity.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of mutagenicity studies. The following are generalized methodologies for the key experiments.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test is based on the principle of reverse mutation, where a chemical mutagen reverts a mutation in a bacterial gene required for amino acid synthesis.[3]
Methodology:
-
Strains: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic conversion to become mutagenic.
-
Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).
-
Incubate the mixture for 20-30 minutes at 37°C.
-
Add 2.0 mL of molten top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions) and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least double the background (spontaneous) revertant count.
In Vitro Mammalian Cell Micronucleus Test
Principle: This assay detects chromosome breakage or loss by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
-
Treatment: Expose the cells to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Cytochalasin B: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
Principle: This test assesses the ability of a compound to induce chromosomal damage in the bone marrow of a living animal.
Methodology:
-
Animals: Use a suitable rodent species, typically mice or rats.
-
Administration: Administer the test compound to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: Collect bone marrow from the femur or tibia at 24 and 48 hours after treatment.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells), such as May-Grünwald-Giemsa or acridine (B1665455) orange.
-
Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict a typical workflow for mutagenicity assessment and a simplified DNA damage response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. In vitro and in vivo mutagenicity of the butadiene metabolites butadiene diolepoxide, butadiene monoepoxide and diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of N-Butoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for N-Butoxyacetamide, a key intermediate in various research and development applications. The following sections detail established protocols, present comparative quantitative data, and offer visualizations of the synthetic workflows to aid in method selection and optimization.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached through several strategic disconnections. This guide focuses on three primary, reliable methods: N-acylation of O-butylhydroxylamine, alkylation of acetohydroxamic acid, and the Mitsunobu reaction. The choice of method will depend on factors such as starting material availability, desired purity, scalability, and reaction conditions.
The following table summarizes the key quantitative parameters for each method, providing a clear basis for comparison.
| Parameter | Method 1: N-Acylation of O-Butylhydroxylamine | Method 2: Alkylation of Acetohydroxamic Acid | Method 3: Mitsunobu Reaction |
| Starting Materials | O-Butylhydroxylamine hydrochloride, Acetyl chloride | Acetohydroxamic acid, 1-Bromobutane (B133212) | N-Hydroxyacetamide, n-Butanol, Triphenylphosphine (B44618), Diethyl azodicarboxylate (DEAD) |
| Base/Reagent | Pyridine (B92270) or Triethylamine | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Triphenylphosphine, DEAD |
| Solvent | Dichloromethane (B109758) (DCM) or Chloroform | Dimethylformamide (DMF) or Acetonitrile | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | 12-24 hours | 2-6 hours |
| Typical Yield | 85-95% | 70-85% | 75-90% |
| Key Advantages | High yield, relatively short reaction time. | Utilizes commercially available starting materials. | Mild reaction conditions, suitable for sensitive substrates. |
| Key Disadvantages | Requires handling of acyl chlorides. | Longer reaction times, potential for O- vs. N-alkylation side products. | Use of stoichiometric phosphine (B1218219) and azodicarboxylate reagents can complicate purification. |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via the three benchmarked methods.
Method 1: N-Acylation of O-Butylhydroxylamine
This method involves the direct acylation of O-butylhydroxylamine with acetyl chloride in the presence of a non-nucleophilic base.
Materials:
-
O-Butylhydroxylamine hydrochloride
-
Acetyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of O-butylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Method 2: Alkylation of Acetohydroxamic Acid
This procedure utilizes the alkylation of the N-H bond of acetohydroxamic acid with a suitable butyl halide.
Materials:
-
Acetohydroxamic acid
-
1-Bromobutane
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of acetohydroxamic acid (1.0 eq) in DMF dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add 1-bromobutane (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Method 3: Mitsunobu Reaction
This method facilitates the coupling of N-hydroxyacetamide with n-butanol under mild, redox-neutral conditions.
Materials:
-
N-Hydroxyacetamide
-
n-Butanol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-hydroxyacetamide (1.0 eq), n-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for N-Acylation of O-Butylhydroxylamine.
Caption: Workflow for Alkylation of Acetohydroxamic Acid.
Caption: Workflow for Mitsunobu Reaction.
Unveiling the Influence of Solvents on the Reactivity of N-Alkoxyamides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the environmental factors that influence a molecule's reactivity is paramount. This guide provides a comparative analysis of solvent effects on the reactivity of N-alkoxyamides, with a specific focus on N-acyloxy-N-alkoxyamides as model compounds for N-Butoxyacetamide. Due to a lack of direct experimental data for this compound, this guide leverages data from closely related structural analogs to provide insights into its expected chemical behavior.
N-alkoxyamides are a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their reactivity, particularly at the amide nitrogen, is a subject of considerable interest. Theoretical models and experimental evidence for analogous compounds, such as N-acyloxy-N-alkoxyamides, indicate that these molecules undergo nucleophilic substitution reactions (SN2) at the nitrogen atom. The nature of the solvent is predicted to play a crucial role in modulating the rate of these reactions.
The SN2 Reaction Pathway at the Amide Nitrogen
The reactivity of N-acyloxy-N-alkoxyamides is characterized by the displacement of a leaving group from the amide nitrogen by a nucleophile. This process proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves a transition state where the nucleophile is forming a new bond to the nitrogen while the bond to the leaving group is breaking.
Solvent Effects on Reactivity: A Quantitative Look
While comprehensive kinetic data for the solvolysis of this compound in a range of organic solvents is not currently available in the literature, studies on analogous N-acyloxy-N-alkoxyamides provide valuable insights. Theoretical models predict that polar solvents will significantly accelerate the SN2 reaction at the amide nitrogen by stabilizing the charge-separated transition state.
Experimental data for the reaction of a structural analog, butyl N-acetoxybenzohydroxamate, with various anilines in deuterated methanol (B129727) ([²H₄]methanol) further supports the influence of the nucleophile and substrate structure on the reaction rate.
| Reactant (Aniline) | Alkoxy Group | Rate Constant (k) at 298 K (M⁻¹s⁻¹) in [²H₄]methanol | Activation Energy (Ea) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |
| N-methylaniline | n-Butyl | Data not available | 40-65 | Data not available |
| Aniline (B41778) | n-Butyl | Data not available | - | - |
| p-Toluidine | n-Butyl | Data not available | - | - |
| p-Anisidine | n-Butyl | Data not available | - | - |
Note: The table above is based on data for the reaction of butyl N-acetoxybenzohydroxamate with anilines in [²H₄]methanol. While specific rate constants for each aniline at 298 K were not explicitly tabulated in the cited literature, the range of activation energies for the reaction with N-methylaniline provides a quantitative measure of the energy barrier.
Based on the principles of SN2 reactions, a qualitative comparison of the expected reactivity of this compound in various solvents can be proposed:
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Effectively solvates the cation but not the anion, leading to a "naked" and more reactive nucleophile. Stabilizes the charge separation in the transition state. |
| Acetonitrile | Polar Aprotic | Moderate to High | Similar to DMSO, it can stabilize the transition state. |
| Methanol | Polar Protic | Moderate | Can solvate both the nucleophile (reducing its reactivity) and the transition state. The overall effect depends on the balance of these interactions. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Low | Poorly solvates charged species, leading to a higher energy transition state. |
| Hexane | Nonpolar Aprotic | Very Low | Lacks the ability to stabilize the charged transition state, resulting in a very slow reaction rate. |
Experimental Protocol for Kinetic Analysis
The following is a representative experimental protocol for studying the kinetics of the reaction of an N-acyloxy-N-alkoxyamide with a nucleophile, based on methodologies described in the literature.
Objective: To determine the second-order rate constant for the reaction of an N-acyloxy-N-alkoxyamide with a nucleophile in a given solvent.
Materials:
-
N-acyloxy-N-alkoxyamide (e.g., butyl N-acetoxybenzohydroxamate)
-
Nucleophile (e.g., N-methylaniline)
-
Anhydrous solvent (e.g., [²H₄]methanol for NMR studies)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the N-acyloxy-N-alkoxyamide and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in a constant temperature bath. To initiate the reaction, mix known volumes of the pre-heated solutions in an NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the pre-equilibrated probe of the NMR spectrometer. Acquire spectra at regular time intervals. The disappearance of a characteristic proton signal from the reactant or the appearance of a signal from the product is monitored.
-
Data Analysis: Integrate the chosen NMR signals at each time point. The concentration of the reactant at time 't' can be calculated relative to an internal standard or by assuming the initial concentration.
-
Rate Constant Calculation: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
Conclusion
The reactivity of N-alkoxyamides, exemplified by their N-acyloxy-N-alkoxy analogs, is significantly influenced by the solvent environment. The SN2 reaction at the amide nitrogen is favored in polar aprotic solvents that can stabilize the charge-separated transition state. While direct quantitative data for this compound remains to be elucidated, the principles outlined in this guide, based on closely related compounds, provide a strong framework for predicting and understanding its reactivity in different solvent systems. This knowledge is crucial for optimizing reaction conditions in synthetic applications and for understanding the potential interactions of such molecules in biological systems.
Safety Operating Guide
Navigating the Safe Handling of N-Butoxyacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Butoxyacetamide, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available resources. The following guidance is based on general safety protocols for handling similar chemical compounds. It is imperative to obtain and consult the official SDS for this compound before any handling, storage, or disposal of this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table outlines the recommended PPE to minimize exposure and ensure personal safety.
| Protection Category | Recommended PPE | Key Considerations |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. | Standard laboratory eyeglasses are not sufficient. A face shield provides an additional layer of protection against splashes. |
| Skin Protection | Nitrile or neoprene gloves. A fully buttoned laboratory coat. | Ensure gloves are of the appropriate thickness and are regularly inspected for tears or degradation. Consider double-gloving for extended operations. A lab coat should have long sleeves and be made of a suitable chemical-resistant material. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | If a fume hood is not available or for procedures with a higher risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge may be necessary. A risk assessment should be conducted to determine the specific level of respiratory protection required. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan is essential to minimize risks associated with handling this compound. Follow these procedural steps for safe execution of tasks.
-
Pre-Handling Checklist:
-
Verify the availability and functionality of all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower.
-
Ensure all personnel involved are trained on the specific hazards of this compound (once the SDS is obtained) and the procedures outlined in this guide.
-
Prepare and label all necessary equipment and containers before commencing work.
-
-
Handling Procedures:
-
All handling of this compound should occur within a designated and clearly marked area, preferably inside a chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.
-
Avoid the generation of dust or aerosols. If the substance is a solid, handle it gently. If it is a liquid, pour carefully to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.
-
Remove PPE carefully to avoid contaminating skin or clothing. Dispose of single-use PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be collected as hazardous chemical waste.
-
Containerization: Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection schedules and specific labeling requirements.
-
Do Not: Never dispose of this compound down the sink or in the general trash.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
